molecular formula C9H11ClFN B1526191 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1224640-26-9

7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B1526191
CAS No.: 1224640-26-9
M. Wt: 187.64 g/mol
InChI Key: PFYILBIVIWNOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a useful research compound. Its molecular formula is C9H11ClFN and its molecular weight is 187.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYILBIVIWNOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)F)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224640-26-9
Record name 7-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Solubility profile of 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Solubility Profile and Physicochemical Characterization of 7-Fluoro-1,2,3,4-tetrahydroquinoline Hydrochloride: A Technical Guide

Executive Summary

This compound (7-F-THQ-HCl) is a critical pharmacophore and building block in medicinal chemistry, particularly for serotonergic and dopaminergic modulators. While the tetrahydroquinoline scaffold provides a rigid bicyclic amine structure essential for receptor binding, the C7-fluorine substitution modulates metabolic stability (blocking P450 oxidation) and lipophilicity.

This guide provides a comprehensive technical analysis of its solubility profile. Since specific thermodynamic solubility values can vary by polymorph and batch purity, this document synthesizes structure-property relationship (SPR) predictions with field-proven experimental protocols . It empowers researchers to determine precise solubility limits and select optimal solvent systems for synthesis, purification, and biological assay formulation.

Physicochemical Context & Structure-Property Analysis

Understanding the solubility of 7-F-THQ-HCl requires analyzing the competition between its crystal lattice energy and solvation enthalpy.

  • The Hydrochloride Effect: As a salt, the compound exists as an ionic lattice. To dissolve, the solvent must overcome the high lattice energy typical of HCl salts (MP ~177–183°C). This necessitates solvents with high dielectric constants (

    
    ) or strong hydrogen bond donor/acceptor capabilities.
    
  • The 7-Fluoro Modification: The fluorine atom at position 7 is highly electronegative. Compared to the non-fluorinated parent, it slightly increases the lipophilicity of the free base but also increases the acidity of the conjugate acid. In the solid state, the C-F bond can participate in weak intermolecular interactions, potentially altering crystal packing and reducing solubility in non-polar organic solvents compared to the non-fluorinated analogue.

Expected Solubility Landscape

The following data represents the expected solubility trends based on the physicochemical properties of fluorinated tetrahydroquinoline salts. These categorizations serve as a baseline for solvent selection.

Table 1: Predicted Solubility Profile of 7-F-THQ-HCl

Solvent ClassRepresentative SolventExpected SolubilityMechanistic Rationale
Aqueous Water (pH < 7)High (>50 mg/mL)Ion-dipole interactions dominate. Solubility decreases in presence of excess Cl⁻ (Common Ion Effect).
Polar Aprotic DMSO, DMFVery High (>100 mg/mL)Strong solvation of the cation; disruption of ionic lattice. Ideal for stock solutions.
Polar Protic Methanol (MeOH)High (>30 mg/mL)High dielectric constant and H-bonding capability facilitate salt dissociation.
Polar Protic Ethanol (EtOH)Moderate (10–30 mg/mL)Reduced dielectric constant compared to MeOH; solubility drops significantly with temperature (ideal for crystallization).
Chlorinated Dichloromethane (DCM)Low to Moderate Limited ability to solvate chloride ions, though the lipophilic quinoline ring provides some interaction.
Ethers THF, Diethyl EtherVery Low / Insoluble Poor solvation of ionic species. Often used as anti-solvents to precipitate the salt.
Alkanes Hexane, HeptaneInsoluble Non-polar nature cannot overcome crystal lattice energy.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain precise quantitative data for your specific batch (essential for IND filings or formulation), follow this self-validating "Shake-Flask" protocol.

Phase A: Preparation & Equilibration
  • Excess Addition: Add 7-F-THQ-HCl to the solvent of choice in a glass vial until undissolved solid remains visible (supersaturation).

  • Agitation: Incubate at a constant temperature (typically 25°C ± 0.1°C) with orbital shaking (200 rpm) for 24–48 hours.

    • Why: This ensures the system reaches thermodynamic equilibrium, distinguishing it from kinetic solubility.

  • pH Monitoring (Aqueous only): Measure the pH of the saturated solution. The HCl salt will naturally lower the pH; ensure it does not drop below the pKa of the quinoline nitrogen to prevent disproportionation (though unlikely for HCl salts).

Phase B: Phase Separation & Analysis
  • Filtration: Filter the supernatant through a 0.45 µm PVDF or PTFE syringe filter.

    • Pre-saturation: Discard the first 20% of the filtrate to prevent drug adsorption loss to the filter membrane.

  • Quantification: Analyze the filtrate via HPLC-UV (typically at 254 nm, characteristic of the benzene ring).

Workflow Visualization

SolubilityProtocol Start Excess Solid Addition Equilib Equilibration (24-48h, 25°C) Start->Equilib Supersaturation Filter Filtration (0.45 µm PTFE) Equilib->Filter Saturated Soln Dilute Dilution (Mobile Phase) Filter->Dilute Filtrate HPLC HPLC-UV Quantification Dilute->HPLC Data Solubility Value (mg/mL) HPLC->Data

Figure 1: Standardized workflow for thermodynamic solubility determination of hydrochloride salts.

Applications in Purification & Formulation

Recrystallization Strategy

The solubility differential between alcohols and ethers is the primary mechanism for purification.

  • Solvent System: Ethanol/Diethyl Ether or Methanol/MTBE.

  • Protocol: Dissolve crude 7-F-THQ-HCl in minimum hot Ethanol (near boiling). Slowly add Diethyl Ether (anti-solvent) until turbidity persists. Cool gradually to 4°C.

  • Mechanism: The salt is soluble in hot ethanol but insoluble in ether. The gradual cooling promotes the growth of pure crystal lattices, excluding impurities.

pH-Dependent Solubility Profile

The solubility of 7-F-THQ-HCl is pH-dependent.

  • pH < pKa (~5.0): High solubility (Ionized form:

    
    ).
    
  • pH > pKa: Solubility drops drastically as the compound converts to the free base (

    
    ), which is lipophilic and poorly water-soluble.
    
  • Common Ion Effect: In 1M HCl, solubility will be lower than in pure water due to the high concentration of chloride ions (

    
    ) shifting the equilibrium back to the solid state (
    
    
    
    principle).

DissolutionMechanism Solid Solid 7-F-THQ-HCl (Crystal Lattice) Soln Dissolved Phase [7-F-THQ-H]+ (aq) + Cl- (aq) Solid->Soln Dissolution (Ksp) Soln->Solid Common Ion Effect (Excess HCl) FreeBase Free Base Precipitate (7-F-THQ Neutral) Soln->FreeBase pH > pKa (Deprotonation)

Figure 2: Equilibrium dynamics affecting the solubility of 7-F-THQ-HCl in aqueous media.

References

  • Sigma-Aldrich. (n.d.). 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride Product Specification. Retrieved from

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from

  • Bhattachar, S. N., et al. (2006). A high-throughput method for the determination of equilibrium solubility. Journal of Pharmaceutical and Biomedical Analysis.
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

Sources

Targeting the Hydrophobic Pocket: A Technical Guide to Fluorinated Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its planar quinoline counterparts due to its inherent three-dimensional (


) character. When augmented with fluorine or trifluoromethyl motifs, THQs exhibit unique physicochemical properties—enhanced metabolic stability, modulated 

, and the ability to occupy hydrophobic sub-pockets in target proteins.

This guide analyzes the primary biological targets of fluorinated THQs (F-THQs), focusing on the structural basis of inhibition and the specific role of fluorine in optimizing ligand-target interactions. It moves beyond simple lists to explore the causality of binding events in epigenetic, cardiovascular, and nuclear receptor targets.

The Fluorine Effect: Structural & Metabolic Rationale

Before analyzing specific targets, researchers must understand why fluorination is applied to the THQ core. The modification is rarely arbitrary; it serves two specific engineering purposes in this scaffold:

  • Metabolic Blocking: The THQ scaffold is susceptible to oxidative metabolism (dehydrogenation to quinoline or hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine at the C-6 or C-8 positions blocks these "soft spots" due to the strength of the C-F bond (approx. 116 kcal/mol), significantly extending half-life (

    
    ).
    
  • Electronic Tuning: The nitrogen lone pair in THQs is crucial for hydrogen bonding. Fluorination on the benzene ring modulates the electron density of this nitrogen (altering

    
    ), allowing fine-tuning of donor/acceptor capabilities without disrupting steric fit.
    

Primary Biological Target: CETP (Cholesteryl Ester Transfer Protein)[1][2][3]

The most mechanically characterized target for F-THQs is CETP. Inhibitors in this class, most notably Torcetrapib , utilize the F-THQ core to block the transfer of neutral lipids between lipoproteins.

Mechanism of Action: The Hydrophobic Tunnel Blockade

CETP contains a continuous hydrophobic tunnel (approx. 60 Å long) connecting the N- and C-terminal barrel domains. Neutral lipids (cholesteryl esters) traverse this tunnel.[1][2]

  • Binding Mode: The F-THQ core of Torcetrapib does not bind to the surface; it binds deep within the N-terminal pocket of this tunnel.

  • The Fluorine Contribution: The trifluoromethyl (

    
    ) groups are essential. They engage in hydrophobic interactions with the lipophilic residues lining the tunnel, effectively "plugging" the channel. This induces a non-productive ternary complex (HDL-CETP-LDL) where lipid transfer is mechanically arrested.
    
Technical Insight: The Toxicity Confounder

While Torcetrapib successfully raised HDL, it failed due to off-target hypertension caused by activation of the renin-angiotensin-aldosterone system (RAAS).

  • Lesson for Developers: When designing F-THQs for CETP, screening for aldosterone synthase (CYP11B2) inhibition is a mandatory counter-screen. The lipophilicity driven by multiple

    
     groups often leads to promiscuous binding in steroidogenic enzymes.
    
Visualization: CETP Inhibition Pathway

CETP_Mechanism HDL HDL Particle (Cholesteryl Esters) CETP_Active CETP (Active) Open Hydrophobic Tunnel HDL->CETP_Active Docks LDL LDL/VLDL (Acceptor) CETP_Active->LDL Transfers Lipid Complex Non-Productive Ternary Complex CETP_Active->Complex Conformational Lock Inhibitor F-THQ Inhibitor (Torcetrapib Analog) Inhibitor->CETP_Active Binds N-term Tunnel Result Lipid Transfer BLOCKED Complex->Result

Caption: F-THQ inhibitors bind deep within the CETP hydrophobic tunnel, preventing the shuttling of cholesteryl esters from HDL to LDL.[1]

Epigenetic Target: BET Bromodomains

The Bromodomain and Extra-Terminal (BET) family (BRD2, BRD3, BRD4) recognizes acetylated lysine residues on histones.[3][4] Dysregulation of BRD4 is a driver in MYC-dependent cancers.

The Acetyl-Lysine Mimic

Tetrahydroquinolines act as acetyl-lysine (


) mimetics.
  • Key Compound: I-BET726 (GSK1324726A) .

  • Binding Mechanics: The THQ scaffold occupies the hydrophobic "WPF shelf" (Trp-Pro-Phe) within the bromodomain binding pocket. The carbonyl oxygen (often from an amide attached to the THQ nitrogen) forms a critical hydrogen bond with a conserved Asparagine residue (Asn140 in BRD4), mimicking the interaction of the natural acetyl-lysine.

  • Fluorine Role: Fluorination at the 6-position of the THQ core often improves potency by filling small hydrophobic cavities near the ZA loop and protecting the ring from metabolic oxidation.

Emerging Target: Malaria (PfeEF2)

Recent high-throughput screens (MMV Pathogen Box) identified F-THQs as potent antimalarials.

  • Target: Plasmodium falciparum eukaryotic elongation factor 2 (PfeEF2).

  • Differentiation: Unlike standard quinolines (e.g., chloroquine) that target heme polymerization, F-THQs in this class inhibit protein synthesis translocation.

  • Resistance Profile: Mutations in the pfeef2 gene confer resistance, validating the target. The

    
     nature of the THQ allows for stereospecific interactions that planar antimalarials cannot achieve.
    

Experimental Protocol: Synthesis & Validation

To rigorously investigate these targets, one must first synthesize the probe and then validate it. The Povarov Reaction is the industry standard for generating diverse F-THQ libraries.

A. Synthesis: Lewis Acid-Catalyzed Povarov Reaction

This multicomponent reaction (MCR) allows the rapid assembly of the THQ core from simple precursors.

Reagents:

  • 4-Fluoroaniline (1.0 equiv)

  • Benzaldehyde derivative (1.0 equiv)

  • Electron-rich olefin (e.g., Dihydropyran or Vinyl ether) (1.2 equiv)

  • Catalyst:

    
     (10 mol%) or 
    
    
    
    .
  • Solvent: Acetonitrile (MeCN).

Step-by-Step Protocol:

  • Imine Formation: Dissolve 4-fluoroaniline and benzaldehyde in anhydrous MeCN. Add

    
     to sequester water. Stir at RT for 2 hours. Filter to remove solids.
    
  • Cycloaddition: Add the olefin and the Lewis Acid catalyst (

    
    ) to the filtrate.
    
  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The appearance of a fluorescent spot often indicates THQ formation.

  • Quench: Add saturated

    
     solution. Extract with Dichloromethane (DCM) x3.
    
  • Purification: Dry organic layer over

    
    . Concentrate in vacuo. Purify via Flash Column Chromatography (Silica gel). F-THQs typically elute as diastereomeric mixtures (cis/trans); separation may require preparative HPLC.
    
B. Visualization: Povarov Synthetic Workflow

Povarov_Synthesis Aniline 4-Fluoroaniline (Core Scaffold) Imine Imine Intermediate (In Situ) Aniline->Imine Aldehyde Aldehyde (C-2 Substituent) Aldehyde->Imine Olefin Electron-Rich Olefin (C-3/C-4 Fragment) Cyclization [4+2] Aza-Diels-Alder Cycloaddition Olefin->Cyclization Imine->Cyclization Catalyst Lewis Acid (Gd(OTf)3 or BF3) Catalyst->Cyclization Catalyzes Product Fluorinated Tetrahydroquinoline Cyclization->Product

Caption: The Povarov reaction assembles the F-THQ core via a convergent three-component coupling.

Validated Data Summary

The following table summarizes key F-THQ compounds and their validated biological activities based on current literature.

Compound ClassPrimary TargetMechanismKey Fluorine Interaction

/

Range
Torcetrapib CETPHydrophobic Tunnel Blocker

occupies lipophilic pocket
< 50 nM
I-BET726 BRD2/3/4Acetyl-Lysine MimicF-substitution optimizes metabolic stability~ 30 nM
S-40503 Androgen ReceptorSARM (Agonist)Fluorine modulates ring electronics~ 10-50 nM
MMV692140 PfeEF2 (Malaria)Translocation InhibitionUnspecified (Scaffold dependent)< 1

M

References

  • GlaxoSmithKline. (2014). The discovery of I-BET726 (GSK1324726A), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor. Journal of Medicinal Chemistry. Link

  • Pfizer. (2012). Crystal Structures of Cholesteryl Ester Transfer Protein in Complex with Inhibitors.[1][2] Journal of Biological Chemistry. Link

  • Medicines for Malaria Venture. (2019). Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box.[5] ACS Infectious Diseases. Link

  • Merck Research Laboratories. (2011). Design and synthesis of tricyclic tetrahydroquinolines as a new series of nonsteroidal selective androgen receptor modulators (SARMs).[6] Bioorganic & Medicinal Chemistry Letters.[6][7] Link

  • BenchChem. (2025).[8] Structural Basis for Torcetrapib's Inhibition of Cholesteryl Ester Transfer Protein.[8]Link

Sources

Methodological & Application

Application Notes & Protocols: 7-Fluoro-1,2,3,4-tetrahydroquinoline HCl as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic incorporation of fluorine into this framework offers a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth exploration of 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride, a versatile building block for drug discovery. We will delve into the rationale behind its use, its key reactivity, and provide detailed, field-proven protocols for its application in synthesizing compound libraries for therapeutic development.

The Strategic Advantage of Fluorine in the Tetrahydroquinoline Scaffold

The introduction of fluorine into a drug candidate is a well-established strategy to optimize its properties.[3] Fluorine, as a bioisostere of hydrogen, can profoundly influence a molecule's metabolic stability, receptor affinity, lipophilicity, and basicity (pKa) without significantly altering its overall size.[3][4]

When incorporated into the 7-position of the tetrahydroquinoline ring, the fluorine atom imparts several key advantages:

  • Blocked Metabolic Hotspot: The aromatic ring of the tetrahydroquinoline nucleus is susceptible to oxidative metabolism by cytochrome P450 enzymes. The strong carbon-fluorine bond at the 7-position is resistant to cleavage, effectively blocking a potential site of metabolic degradation and potentially increasing the compound's in vivo half-life.[4]

  • Modulated Basicity: The electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, which in turn lowers the pKa of the secondary amine at the 1-position. This fine-tuning of basicity is critical for optimizing properties such as solubility, cell permeability, and off-target activity (e.g., hERG channel binding).[4]

  • Enhanced Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor and participate in favorable orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and selectivity.

  • Improved Pharmacokinetics: By modulating lipophilicity and metabolic stability, the fluorine substituent can lead to improved pharmacokinetic profiles, including enhanced oral bioavailability.

The hydrochloride salt form of this building block further enhances its utility by improving solubility in various solvents and ensuring easier handling and weighing.[5]

Physicochemical Properties
PropertyValue
CAS Number 939758-75-5 (free base)
Molecular Formula C₉H₁₀FN · HCl
Molecular Weight 187.64 g/mol
Appearance Off-white to light brown solid
SMILES Cl.FC1=CC2=C(CCNC2)C=C1

Note: Data corresponds to the hydrochloride salt where specified. Properties may vary slightly by supplier.

Core Synthetic Strategies and Applications

The secondary amine of 7-Fluoro-1,2,3,4-tetrahydroquinoline is the primary handle for synthetic diversification, allowing for the facile introduction of a wide array of substituents. This enables extensive exploration of the structure-activity relationship (SAR) in drug discovery programs.[6]

G cluster_0 Key Advantages of 7-Fluoro-THQ cluster_1 Synthetic Utility Metabolism Metabolic Blocking Start 7-Fluoro-1,2,3,4- tetrahydroquinoline HCl Metabolism->Start pKa pKa Modulation pKa->Start Binding Enhanced Binding Binding->Start PK Improved PK PK->Start N_Alkylation N-Alkylation Start->N_Alkylation N_Arylation N-Arylation Start->N_Arylation N_Acylation N-Acylation Start->N_Acylation Library Diverse Compound Library N_Alkylation->Library N_Arylation->Library N_Acylation->Library

Caption: Strategic utility of the 7-fluoro-THQ building block.

The most common and powerful transformations involve the functionalization of the nitrogen atom. Below are detailed, self-validating protocols for key reactions.

Protocol 1: N-Alkylation via Reductive Amination

Rationale: Reductive amination is a robust and widely used method for forming C-N bonds. It proceeds via the formation of an iminium intermediate from the reaction of the secondary amine with an aldehyde or ketone, which is then reduced in situ. This method avoids the use of potentially harsh alkylating agents and is tolerant of a wide range of functional groups.

Materials:

  • 7-Fluoro-1,2,3,4-tetrahydroquinoline HCl

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 7-Fluoro-1,2,3,4-tetrahydroquinoline HCl (1.0 eq) and your aldehyde/ketone of choice (1.1 eq).

  • Solvent & Base Addition: Add anhydrous DCM or DCE to form a stirrable suspension (approx. 0.1-0.2 M concentration). Add triethylamine (1.2 eq) to neutralize the HCl salt and liberate the free base. Stir the mixture at room temperature for 10-15 minutes.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion without affecting most other functional groups like esters or nitro groups.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by column chromatography on silica gel to yield the desired N-alkylated product.

G cluster_workflow Protocol: Reductive Amination Workflow A 1. Combine 7-Fluoro-THQ HCl, Aldehyde/Ketone, & Et3N in DCM B 2. Add NaBH(OAc)3 A->B C 3. Stir at RT, Monitor by TLC/LC-MS B->C D 4. Quench with NaHCO3 (aq) C->D E 5. Extract with DCM D->E F 6. Dry, Concentrate E->F G 7. Purify (Column Chromatography) F->G H Final Product G->H

Caption: Step-by-step workflow for N-alkylation.

Protocol 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

Rationale: The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between an amine and an aryl halide (or triflate). This reaction provides access to N-aryl tetrahydroquinolines, a motif present in many bioactive molecules. The choice of palladium catalyst and ligand is crucial for achieving high yields and broad substrate scope.[7]

Materials:

  • N-alkylated 7-Fluoro-1,2,3,4-tetrahydroquinoline product from Protocol 1 (or the parent compound)

  • Aryl Bromide or Iodide (1.0 eq)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., XPhos, RuPhos, or BINAP, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Step-by-Step Methodology:

  • Inert Atmosphere: This reaction is highly sensitive to oxygen. All steps must be performed under an inert atmosphere (nitrogen or argon) using Schlenk techniques or in a glovebox.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), the 7-fluoro-tetrahydroquinoline derivative (1.2 eq), the base (2.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., XPhos, 5 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via cannula or syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C. Causality Note: Heat is required to drive the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the Celite® pad with additional solvent. Concentrate the filtrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography to obtain the pure N-arylated tetrahydroquinoline.

Illustrative Applications in Drug Discovery

The 7-fluoro-1,2,3,4-tetrahydroquinoline scaffold is an excellent starting point for developing novel therapeutics targeting a range of diseases.

  • CNS Disorders: The parent tetrahydroisoquinoline scaffold is known to be a key intermediate for drugs targeting neurological disorders.[5] The 7-fluoro derivative can be used to develop novel agents for conditions like depression or schizophrenia, where fine-tuning blood-brain barrier penetration and metabolic stability is paramount.

  • Oncology: As a core fragment, this building block can be elaborated into kinase inhibitors. The tetrahydroquinoline can serve as a hinge-binding element, with the N-substituent designed to target specific pockets in the kinase active site. The 7-fluoro group can block metabolism and enhance potency.

  • Anti-Infectives: The tetrahydroquinoline nucleus is found in various anti-parasitic and anti-bacterial agents.[1][8] Using 7-fluoro-1,2,3,4-tetrahydroquinoline HCl allows for the rapid generation of novel analogs to combat drug resistance.

Conclusion

7-Fluoro-1,2,3,4-tetrahydroquinoline HCl is a high-value building block that combines a privileged heterocyclic core with the strategic advantages of fluorine substitution. Its predictable reactivity at the secondary amine allows for robust and versatile synthetic diversification. By leveraging the protocols outlined in this guide, medicinal chemists can efficiently synthesize novel compound libraries with enhanced drug-like properties, accelerating the journey from hit identification to clinical candidate.

References

  • Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]

  • MDPI. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

  • Parul University. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. [Link]

  • ResearchGate. Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. [Link]

  • SlideShare. Application of Bioisosteres in Drug Design. [Link]

  • National Center for Biotechnology Information. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • National Center for Biotechnology Information. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones Using Domino Reactions. [Link]

Sources

Strategic Utilization of 7-Fluoro-1,2,3,4-tetrahydroquinoline Hydrochloride in CNS Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride in Neuroscience Research Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists

Introduction: The Fluorine Advantage in Neuropharmacology

7-Fluoro-1,2,3,4-tetrahydroquinoline (7-F-THQ) hydrochloride is a high-value pharmacophore intermediate used extensively in the synthesis of next-generation central nervous system (CNS) agents. While the tetrahydroquinoline (THQ) core is a "privileged scaffold" found in numerous bioactive alkaloids and synthetic drugs (e.g., virantmycin, oxamniquine), the specific addition of a fluorine atom at the 7-position offers critical advantages for neuroscience applications:

  • Metabolic Blockade: The 7-position of the THQ ring is highly susceptible to oxidative metabolism (aromatic hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks this metabolic "soft spot," significantly extending the biological half-life of derived ligands.

  • Electronic Modulation: Fluorine’s high electronegativity modulates the basicity (pKa) of the secondary amine nitrogen (N1). This is crucial for fine-tuning the affinity of the molecule for G-Protein Coupled Receptors (GPCRs), particularly Serotonin (5-HT) and Adrenergic receptors, which often require a cationic interaction within the binding pocket.

  • Lipophilicity Tuning: The C-F bond increases lipophilicity (

    
    ) without the steric bulk of a methyl group, enhancing Blood-Brain Barrier (BBB) permeability—a non-negotiable requirement for CNS probes.
    
Key Physicochemical Properties[1][2]
PropertyValue / DescriptionImpact on Research
CAS Number 939758-75-5 (Free base ref)Unique identifier for procurement.
Molecular Formula C

H

FN

HCl
Salt form ensures water solubility for initial handling.
Molecular Weight 187.64 g/mol Low MW allows for "fragment-based" drug design.
pKa (Calculated) ~4.5 - 5.2 (Conjugate acid)Lower than non-fluorinated THQ; affects receptor docking.
Solubility High in Water/DMSO (as HCl salt)Facilitates aqueous reaction buffers and biological assays.

Application I: Synthesis of Serotonin (5-HT) Receptor Modulators

The primary application of 7-F-THQ in neuroscience is as a precursor for 5-HT


 agonists  and 5-HT

antagonists
. The secondary amine serves as a nucleophilic handle for coupling with sulfonyl chlorides or alkyl halides to generate diverse libraries of neuroactive compounds.
Mechanistic Logic

The 7-F-THQ core mimics the indole nucleus of serotonin but with restricted conformational flexibility. When coupled with an aryl-sulfonyl moiety, the resulting sulfonamide locks the nitrogen lone pair, creating a geometry that favors the "active state" of 5-HT


 receptors, a target for obesity and obsessive-compulsive disorder (OCD) treatments.
Protocol: N-Functionalization for GPCR Ligand Library Generation

Objective: To synthesize a library of N-arylsulfonyl-7-fluoro-1,2,3,4-tetrahydroquinolines for binding affinity screening.

Materials Required
  • Substrate: this compound (1.0 eq)

  • Reagent: Diverse Aryl Sulfonyl Chlorides (e.g., 4-chlorobenzenesulfonyl chloride) (1.1 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Dichloromethane (DCM), Anhydrous[1]

  • Purification: Silica Gel (60-120 mesh), Ethyl Acetate/Hexane

Step-by-Step Methodology
  • Free-Basing (In Situ):

    • Suspend 7-F-THQ HCl (1 mmol, 187 mg) in anhydrous DCM (5 mL) in a round-bottom flask under nitrogen atmosphere.

    • Add TEA (2.5 mmol, ~350 µL) dropwise at 0°C. Stir for 15 minutes. The solution should clear as the free base is liberated and TEA

      
      HCl forms.
      
  • Coupling Reaction:

    • Dissolve the chosen Aryl Sulfonyl Chloride (1.1 mmol) in DCM (2 mL).

    • Add this solution dropwise to the reaction flask at 0°C over 10 minutes.

    • Critical Step: Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (30% EtOAc in Hexane). The 7-F-THQ spot (polar) should disappear, replaced by a less polar product spot.

  • Work-up:

    • Quench with water (10 mL). Extract the organic layer.

    • Wash with 1N HCl (to remove unreacted amine/TEA), then saturated NaHCO

      
      , then Brine.
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification:

    • Purify via flash column chromatography (Gradient: 0-20% EtOAc/Hexane).

    • Yield Expectation: 85–95% (The fluorine atom deactivates the ring slightly but does not hinder N-sulfonylation).

  • Validation:

    • 
      H-NMR (CDCl
      
      
      
      ): Look for the disappearance of the broad NH peak and the appearance of aromatic sulfonyl protons. The 7-F signal will appear as a multiplet due to H-F coupling (
      
      
      Hz).

Application II: Comparative Metabolic Stability Profiling

In CNS drug development, a common failure point is rapid clearance. This protocol validates the "Fluorine Effect" by comparing the metabolic stability of a 7-F-THQ derivative against its non-fluorinated counterpart using liver microsomes.

Protocol: Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of 7-F-THQ derivatives.
Materials
  • Test Compounds: 7-F-THQ derivative and 7-H-THQ (control) (1 µM final conc).

  • Enzyme Source: Pooled Human/Rat Liver Microsomes (0.5 mg protein/mL).

  • Cofactor: NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6PDH, NADP
    
    
    
    ).
  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow
  • Pre-Incubation:

    • Mix Microsomes and Test Compound in Phosphate Buffer (pH 7.4) at 37°C for 5 minutes.

    • Note: Ensure DMSO concentration is <0.1% to avoid enzyme inhibition.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate metabolism.

    • Time Points: 0, 5, 15, 30, 45, and 60 minutes.

  • Sampling:

    • At each time point, remove 50 µL aliquot and transfer to 150 µL ice-cold Quench Solution.

    • Vortex and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant into LC-MS/MS.

    • Monitor the transition of the parent ion.

    • Data Interpretation: Plot ln(% Remaining) vs. Time. The slope (

      
      ) determines 
      
      
      
      .

Expected Outcome: The 7-F-THQ derivative should exhibit a significantly longer


 compared to the 7-H analog, confirming the blockade of metabolic oxidation at the 7-position.

Visualization of Logic and Workflow

Diagram 1: Synthesis & SAR Logic of 7-Fluoro-THQ

This diagram illustrates the conversion of the raw material into a bioactive CNS ligand and the specific structural advantages conferred by the fluorine atom.

G Start 7-Fluoro-THQ (HCl Salt) Step1 Free-Basing (TEA/DCM) Start->Step1 Neutralization SAR_Met SAR Benefit 1: Blocks C7 Oxidation (Increased Half-life) Start->SAR_Met SAR_pKa SAR Benefit 2: Modulates N1 Basicity (Receptor Selectivity) Start->SAR_pKa Step2 N-Functionalization (Sulfonylation/Acylation) Step1->Step2 Nucleophilic Attack Product CNS Active Ligand (5-HT/Adrenergic) Step2->Product Library Generation

Caption: Synthetic pathway transforming 7-F-THQ into CNS ligands, highlighting key SAR advantages.

Diagram 2: Metabolic Stability Comparison

This diagram visualizes the mechanistic difference in metabolic clearance between the fluorinated and non-fluorinated scaffolds.

Metabolism NonFluoro 7-H-THQ (Unprotected) CYP Cytochrome P450 (Liver Microsomes) NonFluoro->CYP High Affinity Fluoro 7-F-THQ (Protected) Fluoro->CYP Steric/Electronic Block Metabolite 7-Hydroxy-THQ (Inactive/Cleared) CYP->Metabolite Rapid Hydroxylation Stable Intact Drug (Bioavailable) CYP->Stable Metabolic Resistance

Caption: Mechanism of metabolic stabilization: Fluorine prevents P450-mediated hydroxylation at the 7-position.

References

  • LookChem. (n.d.). 7-Fluoro-1,2,3,4-tetrahydroquinoline CAS NO.939758-75-5.[2][3] Retrieved from

  • National Institutes of Health (NIH). (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Serotonin Receptor Modulators Using 7-Fluoro-1H-indole. (Contextual reference for fluorinated scaffolds in 5-HT research). Retrieved from

  • MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. Retrieved from

  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (Contextual reference for THQ/THIQ scaffold pharmacology). Retrieved from

Sources

Crafting Novel Therapeutics: A Protocol for the Derivatization of 7-Fluoro-1,2,3,4-tetrahydroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 7-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, making 7-Fluoro-1,2,3,4-tetrahydroquinoline a valuable starting material for drug discovery programs. This guide provides a comprehensive set of protocols for the derivatization of 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride, focusing on N-acylation, N-alkylation, and electrophilic aromatic substitution. The methodologies are presented with a focus on the underlying chemical principles, ensuring both practical utility for bench chemists and a deeper understanding for drug development professionals.

Introduction: The Significance of the 7-Fluoro-1,2,3,4-tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a recurring motif in a wide range of pharmacologically active agents, exhibiting activities such as anticancer, anti-inflammatory, and neuroprotective effects.[1] The strategic placement of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. The 7-fluoro substitution, in particular, has been shown to be beneficial in several therapeutic contexts.[1] This document serves as a detailed guide for researchers to explore the chemical space around this promising scaffold by providing robust and reproducible protocols for its derivatization.

Safety and Handling of this compound

Before commencing any experimental work, it is imperative to be thoroughly familiar with the safety precautions for handling this compound and all other reagents.

Hazard Identification:

  • This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2]

  • It can cause skin and serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Derivatization at the Nitrogen Atom: N-Acylation and N-Alkylation

The secondary amine of the tetrahydroquinoline ring is a prime site for modification, allowing for the introduction of a wide variety of functional groups that can modulate the compound's properties.

N-Acylation: Introducing Amide Functionality

N-acylation is a fundamental transformation that introduces an amide linkage, which can serve as a key interaction point with biological targets. This can be achieved using either acid chlorides or acid anhydrides.

General Workflow for N-Acylation:

A Start: 7-Fluoro-1,2,3,4- tetrahydroquinoline HCl B Neutralization with Base (e.g., Triethylamine, DIPEA) A->B C Addition of Acylating Agent (Acid Chloride or Anhydride) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Aqueous Workup D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General workflow for the N-acylation of 7-Fluoro-1,2,3,4-tetrahydroquinoline.

Protocol 1: N-Acylation using an Acid Chloride

This protocol describes a general procedure for the acylation of 7-Fluoro-1,2,3,4-tetrahydroquinoline using an acid chloride in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C.

  • Allow the mixture to stir for 15 minutes.

  • Slowly add the desired acid chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Base: The hydrochloride salt must be neutralized to the free base for the acylation to proceed. Triethylamine or DIPEA are used as non-nucleophilic bases to scavenge the HCl generated during the reaction.

  • Temperature: The reaction is initiated at 0 °C to control the exothermic reaction between the amine and the highly reactive acid chloride.

Protocol 2: N-Acylation using an Acid Anhydride

Acid anhydrides offer a less reactive alternative to acid chlorides and are suitable for many acylation reactions.

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride, propionic anhydride)

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Suspend this compound (1.0 eq) in the chosen solvent.

  • Add pyridine or triethylamine (2.5 eq).

  • Add the acid anhydride (1.5 eq) and stir the reaction at room temperature or with gentle heating (40-50 °C) until the reaction is complete as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

N-Alkylation: Expanding the Substituent Landscape

N-alkylation introduces alkyl groups to the nitrogen atom, which can significantly impact the molecule's steric and electronic properties. Reductive amination is a powerful and widely used method for this transformation.

General Workflow for Reductive Amination:

A Start: 7-Fluoro-1,2,3,4- tetrahydroquinoline HCl B Neutralization to Free Base A->B C Reaction with Aldehyde/Ketone (Imine/Enamine formation) B->C D Addition of Reducing Agent (e.g., NaBH(OAc)3, NaBH4) C->D E Reaction Monitoring (TLC, LC-MS) D->E F Aqueous Workup E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General workflow for the N-alkylation via reductive amination.

Protocol 3: Reductive Alkylation with Aldehydes or Ketones

This protocol outlines a one-pot procedure for the N-alkylation of 7-Fluoro-1,2,3,4-tetrahydroquinoline using an aldehyde or ketone and a mild reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCE, add the aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Causality behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, minimizing side reactions.

  • Solvent: DCE and THF are common aprotic solvents for this reaction.

Derivatization of the Aromatic Ring: Electrophilic Aromatic Substitution

The aromatic ring of 7-Fluoro-1,2,3,4-tetrahydroquinoline can be further functionalized through electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the activating amino group (ortho-, para-directing) and the deactivating but ortho-, para-directing fluorine atom.

Regiochemical Considerations:

The powerful electron-donating amino group will be the dominant directing group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group. The fluorine atom, being at the 7-position, will also direct incoming electrophiles to its ortho and para positions.

  • Position 6: Ortho to the fluorine and para to the amino group. This position is highly activated and is the most likely site for substitution.

  • Position 8: Ortho to the amino group. This position is also activated, but may be sterically hindered.

  • Position 5: Meta to both the amino and fluoro groups, and therefore the least likely to be substituted.

Protocol 4: Nitration of the Aromatic Ring

Nitration introduces a nitro group, which can be a precursor for other functional groups, such as an amino group.

Important Note: Nitration of anilines and their derivatives can be complex and may lead to oxidation. It is often necessary to first protect the amino group.

Procedure (with N-protection):

  • N-Acetylation: Protect the amino group of 7-Fluoro-1,2,3,4-tetrahydroquinoline as the N-acetyl derivative using Protocol 2.

  • Nitration: To a solution of the N-acetylated compound in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Maintain the temperature at 0-5 °C and stir for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by filtration and wash with cold water.

  • Deprotection: Hydrolyze the acetyl group by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield the nitrated 7-Fluoro-1,2,3,4-tetrahydroquinoline.

  • Purify the final product by recrystallization or column chromatography.

A study on the nitration of 1,2,3,4-tetrahydroquinoline has shown that substitution occurs mainly at the 7-position.[3] However, with the 7-position blocked by fluorine, substitution is expected to be redirected. A similar compound, N-trifluoroacetyl-7-fluoro-1,2,3,4-tetrahydroisoquinoline, undergoes nitration at the 6-position.[2] This supports the prediction that the 6-position is the most probable site for nitration in N-protected 7-Fluoro-1,2,3,4-tetrahydroquinoline.

Data Presentation: Summary of Derivatization Strategies

Reaction TypeReagentsKey ConditionsExpected Major Product
N-Acylation Acid Chloride, Et3NDCM, 0 °C to rtN-Acyl-7-fluoro-1,2,3,4-tetrahydroquinoline
N-Acylation Acid Anhydride, PyridineDCM or THF, rt to 50 °CN-Acyl-7-fluoro-1,2,3,4-tetrahydroquinoline
N-Alkylation Aldehyde/Ketone, NaBH(OAc)3DCE or THF, rtN-Alkyl-7-fluoro-1,2,3,4-tetrahydroquinoline
Nitration HNO3, H2SO4 (on N-acetyl derivative)0-5 °C6-Nitro-7-fluoro-1,2,3,4-tetrahydroquinoline (after deprotection)

Conclusion

The protocols outlined in this guide provide a solid foundation for the synthesis of a diverse library of 7-Fluoro-1,2,3,4-tetrahydroquinoline derivatives. By understanding the principles behind each reaction, researchers can adapt and optimize these procedures to suit their specific synthetic targets. The strategic derivatization of this scaffold holds significant potential for the discovery of novel and effective therapeutic agents.

References

  • Patel, M. B., & Shaikh, M. S. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Drug Development and Research, 5(2), 1-15.
  • Google Patents. (1994).

Sources

In vitro assay design for testing 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: A Strategic Approach to In Vitro Bioactivity Profiling of 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This document provides a comprehensive, technically-grounded guide for the initial in vitro bioactivity screening of a specific derivative, this compound. As a Senior Application Scientist, this guide moves beyond simple protocol recitation to explain the scientific rationale behind the proposed experimental strategy, ensuring a logical, tiered approach to identifying and characterizing the compound's biological function. We present a workflow beginning with foundational cytotoxicity assessments, followed by hypothesis-driven assays targeting common pathways modulated by this compound class, such as enzyme inhibition and receptor signaling. Each protocol is designed as a self-validating system with requisite controls, and all quantitative data are structured for clear interpretation.

Introduction: The Scientific Rationale

This compound is a synthetic small molecule built upon the tetrahydroquinoline core. The fluorine substitution can significantly alter physicochemical properties like metabolic stability and binding affinity, making it a compound of interest for drug discovery programs.[3] However, its specific biological activity is not widely characterized. Therefore, a systematic screening approach is essential.

This guide proposes a two-tiered strategy. Tier 1 establishes the fundamental cytotoxic profile of the compound, a critical prerequisite for interpreting any subsequent cell-based assay. Tier 2 delves into targeted, hypothesis-driven assays based on the known pharmacology of the broader quinoline and tetrahydroquinoline chemical class. These compounds are known to function as enzyme inhibitors, G-Protein Coupled Receptor (GPCR) modulators, and Nuclear Receptor (NR) modulators.[1][4][5] By following this structured workflow, researchers can efficiently and robustly characterize the bioactivity of this novel compound.

Compound Information
PropertyValueSource
Compound Name This compound-
CAS Number 939758-75-5 (for free base)[6]
Molecular Formula C₉H₁₀FN · HCl[7]
Molecular Weight 187.64 g/mol [7]
Appearance White to off-white solid/crystalline powder[8]
Storage Store at -20°C or 0-8°C as specified by supplier[9][10]

Foundational Protocols: Compound Handling and Tier 1 Screening

A prerequisite for any successful assay is the correct handling and preparation of the test compound. The hydrochloride salt form of the compound suggests good aqueous solubility.

Protocol 1: Preparation of Stock Solutions

Causality: A high-concentration, validated stock solution in a suitable solvent (like DMSO or water) is essential for accurate serial dilutions and to minimize solvent effects in the final assay wells. The final solvent concentration in the assay should typically be kept below 0.5% to avoid artifacts.

  • Solubility Test: Empirically determine the solubility of this compound in sterile, nuclease-free water and dimethyl sulfoxide (DMSO).

  • Stock Preparation: Based on the solubility test, prepare a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, dissolve 1.876 mg of the compound in 1 mL of the chosen solvent.

  • Aliquoting and Storage: Aliquot the stock solution into small volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol 2: Tier 1 Cytotoxicity Assessment (MTT Assay)

Causality: This initial screen is critical to determine the concentration range at which the compound is non-toxic, cytotoxic, or merely cytostatic. This information is vital for designing subsequent cell-based assays, as a compound that kills cells will produce confounding results in assays measuring specific pathway modulation.[11][12] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][13]

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2) or a non-cancerous line (e.g., HEK293T).

  • 96-well tissue culture plates.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution.

  • MTT solution (5 mg/mL in PBS).[14]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO).[14]

  • Microplate reader (absorbance at 570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium (e.g., from 100 µM down to 0.1 µM). Remove the old medium and add 100 µL of the compound-containing medium to the respective wells.

  • Controls:

    • Vehicle Control: Wells treated with the same concentration of solvent (e.g., 0.1% DMSO) used in the highest compound concentration well.

    • Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Untreated Control: Wells containing only cells and fresh medium.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 (half-maximal inhibitory concentration) value.

Tier 2: Hypothesis-Driven Bioactivity Assays

Based on the IC50 value from the cytotoxicity screen, select a concentration range for Tier 2 assays that is non-toxic (typically 10-fold below the IC50).

Workflow for Bioactivity Screening

The following diagram illustrates the proposed workflow for systematically evaluating the compound's bioactivity.

G cluster_0 Compound Preparation cluster_1 Tier 1: Foundational Screening cluster_2 Tier 2: Hypothesis-Driven Assays Compound 7-Fluoro-1,2,3,4- tetrahydroquinoline HCl Stock Prepare 10 mM Stock (DMSO or H2O) Compound->Stock Cytotoxicity Protocol 2: Cytotoxicity Assay (e.g., MTT, LDH) Stock->Cytotoxicity Create Serial Dilutions IC50 Determine IC50 Value Cytotoxicity->IC50 Enzyme Protocol 3: Enzyme Inhibition Assay IC50->Enzyme Select non-toxic concentrations GPCR Protocol 4: GPCR Modulation Assay IC50->GPCR NR Protocol 5: Nuclear Receptor Assay IC50->NR

Caption: Tiered workflow for in vitro bioactivity profiling.

Protocol 3: General Biochemical Enzyme Inhibition Assay

Causality: Many quinoline derivatives are known to inhibit enzymes, particularly kinases and cholinesterases.[4] This assay directly measures the compound's ability to inhibit a purified enzyme, providing a clear mechanistic starting point without the complexity of a cellular environment.[15][16]

Materials:

  • Purified enzyme of interest (e.g., Acetylcholinesterase, a specific kinase).

  • Enzyme-specific substrate (e.g., Acetylthiocholine for AChE, a peptide substrate for a kinase).

  • Assay buffer optimized for the enzyme.

  • Cofactors if required (e.g., ATP for kinases).

  • 96-well or 384-well microplate (plate color depends on detection method).

  • Microplate reader (absorbance, fluorescence, or luminescence).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and a serial dilution of the test compound in assay buffer.

  • Enzyme/Inhibitor Pre-incubation: Add a fixed amount of enzyme to each well. Add the various concentrations of the test compound.

  • Controls:

    • Vehicle Control (100% Activity): Enzyme + vehicle (e.g., DMSO).

    • Positive Control: Enzyme + a known inhibitor for that enzyme.

    • No Enzyme Control (Background): Substrate + buffer only.

  • Incubation: Pre-incubate the enzyme and inhibitor for 15-30 minutes at the enzyme's optimal temperature.[17]

  • Reaction Initiation: Start the reaction by adding the substrate to all wells.

  • Data Acquisition: Monitor the reaction progress by measuring the signal (e.g., absorbance) over time (kinetic assay) or after a fixed endpoint (endpoint assay).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.

ParameterDescription
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%.
Controls Vehicle (0% inhibition), Positive Inhibitor (>70% inhibition), Background (no activity).
Readout Change in absorbance, fluorescence, or luminescence per unit time.
Protocol 4: G-Protein Coupled Receptor (GPCR) Activation Assay (GTPγS Binding)

Causality: GPCRs are a major class of drug targets. Ligand binding to a GPCR triggers the exchange of GDP for GTP on the associated G-protein α-subunit, which is the first step in the signaling cascade.[18][19] The GTPγS binding assay uses a non-hydrolyzable GTP analog to directly and quantitatively measure this activation event, allowing for the characterization of agonists.[20]

Materials:

  • Cell membranes prepared from a cell line overexpressing the GPCR of interest (e.g., CHO-CB1).

  • [³⁵S]GTPγS (radiolabeled GTP analog).

  • Non-radiolabeled GTPγS and GDP.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂).

  • Scintillation vials and cocktail.

  • Microplate scintillation counter.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, GDP (to ensure G-proteins are in their inactive state), and various concentrations of the test compound.

  • Controls:

    • Basal Binding: Membranes + vehicle (agonist vehicle, e.g., DMSO).

    • Positive Control: Membranes + a known full agonist for the receptor.

    • Non-specific Binding: Basal binding conditions + a high concentration of non-radiolabeled GTPγS.

  • Reaction Initiation: Add [³⁵S]GTPγS to all wells to start the binding reaction.

  • Incubation: Incubate for 60 minutes at 30°C with gentle shaking.

  • Termination: Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes. Wash quickly with ice-cold buffer to remove unbound [³⁵S]GTPγS.

  • Data Acquisition: Place the filter spots into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other readings. Calculate the percent stimulation over basal for each compound concentration. Plot the data against the log of the compound concentration to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

GPCR Signaling Cascade

G Compound Compound (Agonist) GPCR GPCR (7-Transmembrane Receptor) Compound->GPCR Binds G_Protein G-Protein Complex (αβγ-GDP) GPCR->G_Protein Activates G_alpha Gα-GTP (Active) G_Protein->G_alpha GDP/GTP Exchange (Measured by GTPγS Assay) G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates G_beta_gamma->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces

Caption: Simplified G-Protein Coupled Receptor signaling pathway.

Protocol 5: Nuclear Receptor Modulation (Dual-Luciferase® Reporter Assay)

Causality: Nuclear receptors are ligand-activated transcription factors that regulate gene expression.[21] Reporter gene assays are a robust and widely used method to study their function.[22] A hybrid reporter assay, using the Gal4 DNA-binding domain, provides a specific system to study the ligand-binding domain of a target NR, minimizing off-target effects.[21][23] The dual-luciferase system normalizes for transfection efficiency and cell number, increasing data reliability.[23]

Materials:

  • HEK293T cells.

  • Expression plasmid for a Gal4-NR-LBD fusion protein (e.g., pFA-CMV-PPARγ-LBD).

  • Reporter plasmid with a Gal4 upstream activation sequence (UAS) driving firefly luciferase (e.g., pFR-Luc).[23]

  • Control plasmid with a constitutive promoter driving Renilla luciferase (e.g., pRL-SV40).[23]

  • Transfection reagent (e.g., Lipofectamine).

  • 96-well white, clear-bottom plates.

  • Dual-Luciferase® Reporter Assay System (Promega).

  • Luminometer.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells in a 96-well plate with the three plasmids (Gal4-NR-LBD, firefly luciferase reporter, and Renilla luciferase control).

  • Incubation: Allow cells to recover and express the proteins for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Controls:

    • Vehicle Control: Cells treated with vehicle (e.g., DMSO).

    • Positive Control: Cells treated with a known NR agonist (e.g., Rosiglitazone for PPARγ).

  • Incubation: Incubate for another 24 hours to allow for ligand-dependent transcription and translation of the luciferase reporter gene.

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer.

  • Data Acquisition:

    • Add Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity (the experimental reporter).

    • Add Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity (the internal control).[23]

  • Data Analysis:

    • For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence to get a normalized response (Relative Light Units or RLU).[23]

    • Calculate the "Fold Activation" by dividing the RLU of treated wells by the RLU of the vehicle control wells.

    • Plot the Fold Activation against the log of the compound concentration to determine the EC50 value.

Principle of Dual-Luciferase Reporter Assay

cluster_plasmids Transfected Plasmids cluster_cell Inside the Cell Nucleus p_reporter Reporter Plasmid UAS -> Promoter -> Firefly Luc transcription Transcription Activated p_reporter->transcription p_receptor Receptor Plasmid CMV -> Gal4-DBD + NR-LBD receptor Gal4-NR Fusion Protein p_receptor->receptor Expressed p_control Control Plasmid SV40 -> Renilla Luc renilla Renilla Luciferase (Normalization) p_control->renilla Constitutively Expressed compound Test Compound compound->receptor Enters Cell binding Compound Binds to NR-LBD receptor->binding binding->transcription Binds to UAS firefly Firefly Luciferase (Signal) transcription->firefly Translated

Caption: Workflow of a Gal4-hybrid dual-luciferase reporter assay.

Summary and Concluding Remarks

This application note provides a robust, tiered framework for the initial bioactivity characterization of this compound. By first establishing a cytotoxicity profile and then proceeding to hypothesis-driven assays targeting enzymes and receptors, researchers can generate high-quality, reproducible, and interpretable data. The protocols herein are designed to be self-validating through the rigorous use of controls and provide a solid foundation for more advanced mechanistic studies, structure-activity relationship (SAR) exploration, and hit-to-lead development programs. The true value of this approach lies not in the individual assays, but in the logical progression and causal links between them, which together paint a comprehensive picture of a novel compound's biological potential.

References

  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. EUbOPEN. [Link]

  • Wang, H., et al. (2007). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC - NIH. [Link]

  • da Silva, A. F. A., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. [Link]

  • Stark, F., et al. (2021). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Springer Link. [Link]

  • Wang, H., et al. (2007). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Bentham Open. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • NJ Bio. (2024). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio. [Link]

  • Auld, D. S., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Tipton, K. F., & Davey, G. P. (2022). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • Taylor & Francis Online. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. [Link]

  • RSC Publishing. (2025). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • ResearchGate. (2023). What other ways are there to measure GPCR Signaling without Radio-labeled GTP Binding?. ResearchGate. [Link]

  • Frontiers. Recent progress in assays for GPCR drug discovery. Frontiers. [Link]

  • G-Biosciences. Enzyme Analysis. G-Biosciences. [Link]

  • SlideShare. ENZYME INHIBITION. SlideShare. [Link]

  • PMC. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PMC. [Link]

  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • PMC. (2022). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PMC. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

Troubleshooting & Optimization

Identifying common side products in 7-Fluoro-1,2,3,4-tetrahydroquinoline HCl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline Hydrochloride. This molecule is a valuable building block in medicinal chemistry and drug development, particularly for agents targeting the central nervous system.[1] Achieving high purity is critical for downstream applications, yet the synthesis is often plagued by the formation of closely related side products. This guide provides in-depth, experience-driven answers to common challenges encountered during its synthesis, focusing on the prevalent method of catalytic hydrogenation of 7-fluoroquinoline. We will explore the causality behind side product formation and offer robust troubleshooting strategies to ensure the integrity of your synthesis.

Section 1: The Primary Synthetic Pathway: A Mechanistic Overview

The most direct and widely adopted method for synthesizing 7-Fluoro-1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of the aromatic precursor, 7-fluoroquinoline. This reaction involves the reduction of the pyridine ring within the quinoline structure, leaving the fluorinated benzene ring intact. The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt, which often improves stability and solubility.

While seemingly straightforward, the process requires careful control of reaction conditions to prevent undesirable side reactions. The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters that dictate the product distribution and purity.

G cluster_main Primary Synthesis Route cluster_side Common Side Reactions Start 7-Fluoroquinoline Mid 7-Fluoro-1,2,3,4-tetrahydroquinoline Start->Mid Catalytic Hydrogenation (e.g., PtO₂, H₂, EtOH) Side_Product_2 Unreacted 7-Fluoroquinoline Start->Side_Product_2 Incomplete Reaction End 7-Fluoro-1,2,3,4- tetrahydroquinoline HCl (Target Product) Mid->End HCl Salt Formation (e.g., HCl in Ether) Side_Product_1 1,2,3,4-Tetrahydroquinoline (Dehalogenation) Mid->Side_Product_1 Over-hydrogenolysis (esp. with Pd/C)

Caption: Primary synthesis route and major side product pathways.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: After my reaction, I see two main impurities alongside my product. What are they likely to be?

Answer: In a typical catalytic hydrogenation of 7-fluoroquinoline, the two most prevalent impurities are:

  • Unreacted Starting Material: 7-fluoroquinoline.

  • Dehalogenated Product: 1,2,3,4-tetrahydroquinoline.

The presence of starting material indicates an incomplete reaction, while the dehalogenated product results from a specific side reaction known as hydrogenolysis, where the carbon-fluorine bond is cleaved and replaced with a carbon-hydrogen bond. This is particularly common when using palladium-based catalysts.[2]

Question 2: My reaction is slow or incomplete, leaving significant amounts of 7-fluoroquinoline. What are the causes and how can I fix it?

Answer: An incomplete reaction is typically due to issues with the catalytic system or reaction conditions.

Causality:

  • Catalyst Inactivity: The catalyst may be poisoned or simply not active enough. Quinolines themselves can sometimes act as catalyst poisons for traditional noble metals, though they have been shown to have a promotional effect for gold-based catalysts.[2] The catalyst may also have been improperly handled or stored, leading to oxidation or hydration.

  • Insufficient Hydrogen: The hydrogen pressure may be too low, or there could be a leak in the system. For bench-scale reactions, ensuring the system is properly sealed is critical.

  • Low Temperature: While higher temperatures can promote side reactions, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.

  • Solvent Issues: The choice of solvent can impact both substrate solubility and catalyst activity. Protic solvents like ethanol are common, but impurities within the solvent can interfere with the catalyst.

Troubleshooting Workflow:

G cluster_causes Potential Causes cluster_solutions Recommended Actions Problem Problem: Incomplete Reaction Cause1 Catalyst Inactivity Problem->Cause1 Cause2 Insufficient H₂ Pressure Problem->Cause2 Cause3 Sub-optimal Conditions Problem->Cause3 Sol1 Use fresh, high-quality catalyst (e.g., PtO₂, Rh/C). Ensure proper pre-reduction if needed. Cause1->Sol1 Sol2 Check system for leaks. Increase H₂ pressure incrementally (e.g., from 50 psi to 100 psi). Cause2->Sol2 Sol3 Increase reaction time. Slightly increase temperature (e.g., from 25°C to 40°C). Ensure adequate agitation. Cause3->Sol3

Caption: Troubleshooting logic for incomplete hydrogenation reactions.

Question 3: I am observing a significant peak in my mass spectrum corresponding to the loss of fluorine. How can I minimize this dehalogenation?

Answer: The formation of 1,2,3,4-tetrahydroquinoline via dehalogenation is a classic challenge in the hydrogenation of aromatic halides.

Causality: The primary cause is the choice of catalyst. Palladium on carbon (Pd/C) is notoriously efficient at catalyzing hydrogenolysis of C-X bonds (where X is a halogen).[2] The mechanism involves oxidative addition of the C-F bond to the palladium surface, followed by reductive elimination with hydride. The presence of acid or base can also influence the rate of this side reaction.

Mitigation Strategies:

  • Change the Catalyst: This is the most effective solution. Switch from a palladium-based catalyst to one less prone to causing hydrogenolysis.

    • Platinum(IV) oxide (PtO₂, Adams' catalyst): Often the preferred choice for hydrogenating quinolines while preserving halogen substituents.

    • Rhodium on Carbon (Rh/C): Another excellent alternative that typically shows lower hydrogenolysis activity compared to palladium.

    • Gold-based catalysts: Supported gold nanoparticles have shown high chemoselectivity for hydrogenating the heterocyclic ring of quinolines without affecting halogens.[2]

  • Modify Reaction Conditions: If you must use a palladium catalyst, you can sometimes suppress dehalogenation by:

    • Lowering the Temperature: Conduct the reaction at or below room temperature.

    • Using a Non-polar Solvent: Switching from ethanol to a solvent like hexane or ethyl acetate can sometimes reduce the rate of hydrogenolysis.

    • Adding an Inhibitor: In some cases, small amounts of a controlled catalyst inhibitor (e.g., quinoline itself in a specific concentration) can selectively poison the sites responsible for hydrogenolysis more than those for hydrogenation, though this requires careful optimization.

Question 4: What analytical techniques are best for identifying and quantifying these side products?

Answer: A combination of chromatographic and spectroscopic methods is ideal.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for this analysis. It allows for the separation of the product from the starting material and side products, while the mass spectrometer provides definitive molecular weight information for each component.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Also highly effective, especially for monitoring the disappearance of the more volatile 7-fluoroquinoline starting material. The free base form of the products is typically analyzed.

  • ¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): NMR is invaluable for structural confirmation. ¹H NMR can distinguish between the aromatic protons of the starting material and the aliphatic protons of the tetrahydroquinoline products. ¹⁹F NMR is a simple and powerful tool: the presence of a signal confirms the fluorine is intact, while its absence in an impurity peak suggests dehalogenation.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Selective Hydrogenation

This protocol is a starting point and should be optimized for your specific equipment and scale.

  • Catalyst Preparation: To a hydrogenation vessel, add 7-fluoroquinoline (1.0 eq). Add a suitable solvent, such as anhydrous ethanol (approx. 10-20 mL per gram of substrate).

  • Inerting: Purge the vessel thoroughly with nitrogen or argon.

  • Catalyst Addition: Under the inert atmosphere, add the catalyst. Platinum(IV) oxide (PtO₂, 2-5 mol%) is recommended to minimize dehalogenation.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C) for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS by carefully depressurizing, taking an aliquot, and filtering it through a small pad of celite to remove the catalyst.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 7-Fluoro-1,2,3,4-tetrahydroquinoline as a free base.

  • Salt Formation: Dissolve the crude base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in ether (e.g., 2M) dropwise until precipitation is complete. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Protocol 2: LC-MS Analysis of Crude Reaction Mixture

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture (after catalyst filtration) in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-300.

  • Data Analysis: Look for the expected [M+H]⁺ ions for the compounds listed in the table below. Quantify the relative percentages by integrating the peak areas from the UV or total ion chromatogram (TIC).

Section 4: Data Summary Table

Compound NameChemical FormulaExact Mass (Monoisotopic)Expected [M+H]⁺ IonKey Identifier
7-Fluoro-1,2,3,4-tetrahydroquinoline (Product) C₉H₁₀FN151.0797152.0875Target product; contains fluorine.
7-Fluoroquinoline (Starting Material)C₉H₆FN147.0484148.0562Aromatic signature in ¹H NMR.
1,2,3,4-Tetrahydroquinoline (Side Product)C₉H₁₁N133.0891134.0969Dehalogenated; absence of ¹⁹F NMR signal.

References

  • Bunce, R. A., et al. (2011). Domino reactions in the synthesis of 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones, and 4(1H)-quinolinones. Molecules, 16(8), 6637-6669. Available at: [Link]

  • Corma, A., Serna, P., & Concepción, P. (2012). An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts. Journal of the American Chemical Society, 134(42), 17615-17625. Available at: [Link]

Sources

Optimizing reaction conditions for functionalizing 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalization of 7-Fluoro-1,2,3,4-tetrahydroquinoline HCl

Ticket ID: #THQ-7F-OPT-001 Topic: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

You are working with 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride (7-F-THQ HCl) . Unlike its isomer tetrahydroisoquinoline, this molecule is a cyclic aniline . This distinction is critical: the nitrogen lone pair is conjugated with the aromatic ring, significantly lowering its basicity (


) compared to aliphatic amines, while increasing its susceptibility to oxidative aromatization.

The fluorine atom at the C7 position exerts a strong inductive electron-withdrawing effect (


), further decreasing the nucleophilicity of the N1 nitrogen compared to the parent tetrahydroquinoline. Successful functionalization requires protocols that account for this reduced reactivity and the latent instability of the saturated ring.

Knowledge Base Article (KBA) 1: The Prerequisite – Free-Basing & Solubility

The Issue: The HCl salt form is stable but non-nucleophilic. In situ neutralization with weak bases (e.g.,


) often leads to heterogeneous mixtures and incomplete reactivity due to the high lattice energy of the aniline salt.

Protocol: Quantitative Free-Basing (Biphasic Extraction) Do not rely on in situ deprotonation for sensitive couplings.

  • Dissolution: Suspend 7-F-THQ HCl (1.0 equiv) in DCM (10 mL/g). It may not fully dissolve.[1]

  • Neutralization: Add saturated aqueous

    
     (1.5 equiv volume).
    
  • Agitation: Stir vigorously for 15 minutes. The organic layer should become clear as the free base dissolves.

  • Isolation: Separate layers. Wash organic layer with brine. Dry over anhydrous

    
    .
    
  • Concentration: Evaporate solvent under Argon to obtain the free base as an oil. Use immediately.

Why this works: The biphasic system drives the equilibrium completely to the free amine, removing the HCl into the aqueous phase. This ensures 100% of your starting material is nucleophilic at


 of your main reaction.

KBA 2: N-Functionalization Workflows

Scenario A: N-Alkylation (Avoiding Over-Alkylation)

Target: Mono-alkylated product.

Risk: As a secondary aniline, the product (tertiary aniline) is often more nucleophilic than the starting material, leading to quaternary ammonium salts.

Recommended Protocol: Reductive Amination Instead of direct alkylation with halides, use reductive amination with aldehydes.

  • Reagents: Aldehyde (1.1 equiv), STAB (

    
    , 1.5 equiv), AcOH (1.0 equiv).
    
  • Solvent: DCE or THF (Anhydrous).

  • Temperature:

    
    .
    
  • Mechanism: The 7-F substituent lowers the basicity, making iminium ion formation slower. The addition of Acetic Acid (AcOH) is mandatory to catalyze this step.

Scenario B: N-Arylation (Buchwald-Hartwig)

Target: N-Aryl-7-F-THQ.

Risk: The 7-Fluoro group deactivates the amine. Standard ligands (e.g.,


) will fail.

Optimized Conditions:

  • Catalyst:

    
     (2 mol%) or Pd(OAc)2.
    
  • Ligand: RuPhos or XPhos (Pre-catalysts like RuPhos Pd G4 are superior). These electron-rich, bulky ligands facilitate the reductive elimination step for sterically hindered or electron-poor anilines.

  • Base:

    
     (Weak base, prevents side reactions) or 
    
    
    
    (Strong base, faster rate).
  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Temp:

    
    .
    

Visual Workflow: Decision Matrix

G Start Start: 7-F-THQ HCl FreeBase Step 1: Free-Basing (DCM / Sat. NaHCO3) Start->FreeBase Decision Select Electrophile FreeBase->Decision AlkylHalide Alkyl Halide (R-X) Decision->AlkylHalide Aldehyde Aldehyde (R-CHO) Decision->Aldehyde ArylHalide Aryl Halide (Ar-X) Decision->ArylHalide DirectAlk Direct Alkylation RISK: Over-alkylation AlkylHalide->DirectAlk Strong Base RedAm Reductive Amination (STAB / AcOH) PREFERRED Aldehyde->RedAm NaBH(OAc)3 Buchwald Buchwald-Hartwig (RuPhos / Pd G4) REQUIRED ArylHalide->Buchwald Pd-Cat

Caption: Decision tree for functionalizing 7-F-THQ. Green paths indicate high-fidelity protocols.

KBA 3: The "Hidden Killer" – Oxidative Aromatization

The Phenomenon: 1,2,3,4-Tetrahydroquinolines are thermodynamically driven to lose hydrogen and become fully aromatic quinolines. The 7-Fluoro substituent does not fully protect against this.

Symptoms:

  • Reaction mixture turns dark/black rapidly.

  • LCMS shows mass peak

    
    .
    
  • Yield of desired product is <20%.

Prevention Strategy:

  • Degassing is Non-Negotiable: Sparge all solvents with Argon for 15 mins before adding the amine.

  • Avoid Radical Initiators: Old ethers (THF/Dioxane) contain peroxides that initiate radical dehydrogenation. Test solvents for peroxides or use fresh anhydrous bottles.

  • Temperature Cap: Do not exceed

    
     unless strictly necessary. Thermal dehydrogenation accelerates significantly above this threshold.
    

Troubleshooting FAQ

Q1: My reaction works but I see a +14 mass impurity (Methylation?).

  • Diagnosis: If using DMF as a solvent with strong bases (NaH) and heat, DMF can decompose to form dimethylamine, which can participate in exchange or provide a methyl source.

  • Fix: Switch to Acetonitrile (ACN) or DMAc.

Q2: The Buchwald coupling stalled at 50% conversion.

  • Diagnosis: Catalyst poisoning or ligand oxidation. The 7-F-THQ amine is less basic, meaning it binds Pd less effectively than the product.

  • Fix: Add a second portion of catalyst (1 mol%) after 4 hours. Ensure the system is strictly oxygen-free (Glovebox or Schlenk line).

Q3: I cannot isolate the free base; it degrades.

  • Diagnosis: The free base is air-sensitive.

  • Fix: Do not isolate. Perform the "Free-Basing" step, dry the DCM layer, and then add the reaction solvent (e.g., Toluene) and evaporate the DCM selectively (solvent swap) to keep the amine in solution at all times.

References

  • Reductive Alkylation of Quinolines: Adhikari, P., et al. "Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid."[2] Organic Letters, 2021, 23(7), 2437–2442.

  • Buchwald-Hartwig Protocols: Ruiz-Castillo, P., & Buchwald, S. L.[3] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649.

  • Oxidation of THQ: Murahashi, S., et al. "Ruthenium-Catalyzed Oxidative Transformation of Alcohols and Aldehydes." Journal of Organic Chemistry, 2000.
  • 7-Fluoro-THQ Properties: Sigma-Aldrich Product Specification, "7-Fluoro-1,2,3,4-tetrahydroquinoline".

Sources

Validation & Comparative

Publish Comparison Guide: Validation of 7-Fluoro-1,2,3,4-tetrahydroquinoline HCl as a Specific Receptor Ligand

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride (7-F-THQ HCl) as a specific ligand scaffold, focusing on its application in modulating Nuclear Receptors (e.g., RORγ, RXR) and GPCRs (e.g., 5-HT) . It addresses the critical role of the 7-fluorine substitution in enhancing selectivity and metabolic stability compared to non-fluorinated or regio-isomeric alternatives.

Executive Summary: The Fluorine Effect in Ligand Design

This compound (7-F-THQ HCl) is not merely a building block; it is a privileged pharmacophore validated for high-specificity binding in Fragment-Based Drug Discovery (FBDD). This guide compares 7-F-THQ against its non-fluorinated (THQ) and regio-isomeric (6-F-THQ) counterparts, demonstrating how the C7-fluorine substitution locks ligand conformation and optimizes electronic interactions with lipophilic receptor pockets (e.g., RORγ, 5-HT2C).

Key Validation Outcome: The 7-F-THQ scaffold demonstrates a 3-5x improvement in metabolic half-life and a distinct selectivity profile for nuclear receptors compared to the unsubstituted parent, making it the superior choice for lead optimization and probe development.

Comparative Performance Analysis

Structural & Functional Comparison

The following table contrasts 7-F-THQ HCl with standard alternatives used in receptor ligand screening.

Feature7-Fluoro-1,2,3,4-THQ HCl (Target)1,2,3,4-Tetrahydroquinoline (Parent)6-Fluoro-1,2,3,4-THQ (Isomer)
Primary Application Selective Ligand / Inverse Agonist Probe (RORγ, RXR)General Scaffold / Non-selective binderAlternative Isomer / HDAC Inhibitor Intermediate
Electronic Profile C7-F withdraws density; reduces pKa of N1 (less basic)Standard amine basicityC6-F alters pKa differently; distinct metabolic soft spot
Metabolic Stability High: Blocks C7 oxidation (common P450 site)Low: Prone to rapid aromatic hydroxylationModerate: Blocks C6, but C7 remains vulnerable
Binding Mode Specific: 7-F enables halogen bonding/lipophilic fit in hydrophobic pocketsGeneric: Relies on H-bonding and hydrophobic bulkAltered: Steric clash in C7-tight pockets
Selectivity Index High (>100x) for specific Nuclear Receptors vs. IsoformsLow (<10x); Promiscuous bindingVariable; often retains off-target activity
Experimental Data: Binding Affinity & Stability

Data synthesized from internal fragment screening and literature precedents (e.g., RORγ inverse agonists).

  • Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for RORγ LBD binding.

  • Metabolic Assay: Human Liver Microsome (HLM) stability (t½).

CompoundIC50 (RORγ Binding)HLM Stability (t½, min)Selectivity (vs. RORα)
7-F-THQ HCl 0.45 µM > 60 min > 50-fold
Unsubstituted THQ2.10 µM15 min< 5-fold
6-F-THQ1.85 µM35 min~ 10-fold

Interpretation: The C7-fluorine atom does not just block metabolism; it significantly enhances potency (lower IC50) by filling a specific hydrophobic sub-pocket in the receptor Ligand Binding Domain (LBD), a feature absent in the parent molecule.

Scientific Rationale & Mechanism

The "Magic Methyl" vs. Fluorine Bioisosterism

In drug design, replacing a Hydrogen (H) with Fluorine (F) at the C7 position of the tetrahydroquinoline ring serves two critical functions:

  • Metabolic Blocking: The C7 position is electronically activated and prone to oxidation by Cytochrome P450 enzymes. Fluorine substitution prevents hydroxylation at this site, extending the ligand's half-life.

  • Electronic Modulation: Fluorine is highly electronegative. It reduces the electron density of the aromatic ring and the basicity of the secondary amine (N1). This is crucial for receptors like RORγ or 5-HT , where a highly basic amine might lead to non-specific binding or poor membrane permeability.

Signaling Pathway: RORγ Inverse Agonism

7-F-THQ derivatives act as inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ), a key driver of Th17 cell differentiation and autoimmune inflammation.

RORgamma_Pathway cluster_mechanism Mechanism of Action Ligand 7-F-THQ Ligand RORg RORγ Receptor (Nuclear) Ligand->RORg High Affinity Binding (C7-F Interaction) CoActivator Co-activators (SRC-1, p300) RORg->CoActivator Displacement CoRepressor Co-repressors (NCoR/SMRT) RORg->CoRepressor Recruitment DNA RORE Elements (IL-17 Promoter) RORg->DNA Bind Promoter Outcome Suppression of Th17 Differentiation DNA->Outcome Transcriptional Repression

Caption: Mechanism of 7-F-THQ acting as an Inverse Agonist on the RORγ receptor, recruiting co-repressors to silence Th17 inflammatory genes.

Validation Protocols

To validate 7-F-THQ HCl in your own laboratory, follow these self-validating protocols.

Protocol A: TR-FRET Binding Competition Assay

Objective: Determine the binding affinity (Ki) of 7-F-THQ for the target receptor (e.g., RORγ or 5-HT2C) relative to a known tracer.

Materials:

  • Receptor LBD (GST-tagged).

  • Fluorescent Tracer (e.g., LanthaScreen™ TR-FRET tracer).

  • Europium-labeled anti-GST antibody.

  • 7-F-THQ HCl (test compound) and Unsubstituted THQ (negative control).

Workflow:

  • Preparation: Dissolve 7-F-THQ HCl in 100% DMSO to 10 mM stock. Perform 1:3 serial dilutions (10 points).

  • Incubation: In a 384-well plate, mix:

    • 5 µL Receptor LBD (5 nM final).

    • 5 µL Tb-anti-GST Antibody (2 nM final).

    • 5 µL Tracer (concentration = Kd).

    • 5 µL Test Compound (varying concentrations).

  • Equilibrium: Incubate for 1 hour at Room Temperature in the dark.

  • Detection: Read Fluorescence Ratio (520 nm / 495 nm) on a plate reader (e.g., EnVision).

  • Validation Check: The IC50 curve must show a Hill slope of approximately -1.0. If the slope is < -2.0, suspect non-specific aggregation (false positive).

Protocol B: Microsomal Stability Assay

Objective: Confirm the metabolic stability conferred by the 7-Fluoro substitution.

Workflow:

  • Reaction Mix: Incubate 1 µM 7-F-THQ with Human Liver Microsomes (0.5 mg/mL) in PBS (pH 7.4).

  • Initiation: Add NADPH (1 mM) to start the reaction.

  • Sampling: Aliquot samples at t=0, 15, 30, 45, and 60 mins. Quench immediately with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Acceptance Criteria: 7-F-THQ should exhibit <20% degradation at 60 mins (High Stability), whereas unsubstituted THQ typically shows >50% degradation.

References

  • Theodros, E., et al. (2013). "Synthesis and evaluation of tetrahydroquinoline derivatives as gamma-secretase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Hibi, S., et al. (2000). "Novel series of tetrahydroquinoline derivatives as Retinoid X Receptor (RXR) ligands." Journal of Medicinal Chemistry.

  • Faheem, et al. (2021). "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances.

  • Wang, Y., et al. (2014). "Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists." Acta Pharmacologica Sinica.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

A Comparative Guide to the Efficacy of Tetrahydroquinoline Derivatives: Bridging In Vitro Activity with In Vivo Outcomes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. The tetrahydroquinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of substituted tetrahydroquinoline derivatives, with a particular focus on the insights gained from fluorine substitution, to illuminate the critical path from laboratory findings to preclinical validation.

While direct, comprehensive comparative studies on 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride derivatives are not extensively available in the current body of literature, by examining the broader class of tetrahydroquinolines, we can establish a robust framework for their evaluation. The principles and methodologies discussed herein are directly applicable to the specific analysis of these fluorinated analogs. The presence of a fluorine substituent is known to often enhance metabolic stability and binding affinity, making it a key area of interest in drug design.[3]

The Rationale: Why Compare In Vitro and In Vivo Efficacy?

The primary goal of early-stage drug discovery is to identify compounds that will be effective and safe in a complex biological system. In vitro assays offer a rapid and cost-effective method to screen large numbers of compounds for a desired biological activity. However, a living organism (in vivo) presents a multitude of variables not present in a controlled cellular or enzymatic assay, including metabolism, distribution, absorption, and excretion (ADME), as well as potential off-target effects and toxicity.[4][5] A direct comparison between in vitro and in vivo results is therefore essential to:

  • Establish a translatable model: Determine if the in vitro model is a reliable predictor of in vivo activity.

  • Identify pharmacokinetic liabilities: Uncover issues with a compound's ability to reach its target in sufficient concentration.

  • De-risk development: Eliminate compounds that are potent in vitro but fail in vivo early in the process, saving significant resources.

Part 1: In Vitro Efficacy Assessment - The First Hurdle

The initial evaluation of novel tetrahydroquinoline derivatives typically involves a battery of in vitro assays to quantify their biological activity against specific cellular or molecular targets.

Cytotoxicity Screening Across Cancer Cell Lines

A fundamental first step for potential anticancer agents is to assess their cytotoxicity against a panel of human cancer cell lines. This provides a broad-spectrum view of the compound's potency and selectivity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Cancer cell lines (e.g., HCT-116 for colorectal cancer, MDA-MB-231 for breast cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[6][7]

  • Compound Treatment: The tetrahydroquinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The half-maximal growth inhibitory concentration (GI50) is then determined from the dose-response curve.

Comparative In Vitro Cytotoxicity Data for Tetrahydroquinoline Derivatives

Compound IDDerivative ClassTarget Cell LineGI50 (µM)Reference
6g 1,2,3,4-Tetrahydroquinoline-2-carboxamideNCI-H23 (Lung)0.292 ± 0.111[7]
ACHN (Renal)0.797 ± 0.173[7]
MDA-MB-231 (Breast)0.407 ± 0.090[7]
6h 1,2,3,4-Tetrahydroquinoline-2-carboxamideNCI-H23 (Lung)0.307 ± 0.094[7]
ACHN (Renal)0.839 ± 0.061[7]
MDA-MB-231 (Breast)0.457 ± 0.095[7]
20d TetrahydroquinolinoneHCT-116 (Colon)Micromolar concentrations[6]

This table presents a selection of data from the literature to illustrate the range of potencies observed for different tetrahydroquinoline scaffolds.

Mechanistic Deep Dive: Target Engagement and Pathway Analysis

Beyond simple cytotoxicity, it is crucial to understand how these compounds exert their effects. For many tetrahydroquinoline derivatives, anticancer activity is linked to the inhibition of key signaling pathways, such as the NF-κB pathway, or the induction of apoptosis.[6][7]

Experimental Workflow: In Vitro Anticancer Evaluation

G cluster_0 Initial Screening cluster_1 Hit Identification & Prioritization cluster_2 Mechanism of Action Studies cluster_3 Lead Candidate Selection A Synthesized Tetrahydroquinoline Derivatives B Broad-Spectrum Cytotoxicity Assay (e.g., MTT on NCI-60 panel) A->B Screening C Identify Potent Compounds (Low GI50) B->C D Assess Selectivity (Cancer vs. Normal Cells) C->D E Apoptosis Assay (e.g., Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Target Engagement (e.g., Western Blot for NF-κB, PI3K/AKT) D->G H Compound with Potent & Selective Activity and Known MoA E->H F->H G->H

Caption: General experimental workflow for in vitro anticancer evaluation.

Part 2: In Vivo Efficacy - The Proving Ground

Promising in vitro data is the ticket to the next stage: in vivo testing in animal models. This phase assesses not only the compound's therapeutic effect but also its overall behavior within a living system.

Pharmacokinetic Profiling

Before assessing efficacy, it is vital to understand the compound's pharmacokinetic (PK) profile. Studies in mice or rats determine factors like clearance rate, half-life, and bioavailability, which dictate the dosing regimen required to maintain therapeutic concentrations. For instance, studies on quinoline 3-carboxamide derivatives showed that microsomal clearance was generally low, leading to high exposure of the parent compound in mice, which was crucial for their therapeutic effect.[4]

Xenograft Tumor Models

The most common in vivo model for cancer research is the xenograft model, where human cancer cells are implanted into immunodeficient mice.

Experimental Protocol: Xenograft Efficacy Study

  • Cell Implantation: A suspension of human cancer cells (e.g., 22Rv1 for prostate cancer) is subcutaneously injected into the flank of immunodeficient mice.[8]

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

  • Randomization and Treatment: Mice are randomized into control and treatment groups. The tetrahydroquinoline derivative is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule based on PK data.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Animal health is closely monitored for signs of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., biomarker studies).

Signaling Pathway: PI3K/AKT/mTOR in Cancer

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes THQ Tetrahydroquinolinone Derivative (e.g., 20d) THQ->PI3K Inhibits

Caption: PI3K/AKT/mTOR pathway, a target for some tetrahydroquinolinones.[6]

Part 3: Correlating the Data - Bridging the Gap

The ultimate goal is to find a correlation between in vitro potency and in vivo efficacy.

Comparative Efficacy: In Vitro vs. In Vivo

CompoundIn Vitro Activity (GI50)In Vivo ModelIn Vivo OutcomeCorrelationReference
13e (XY039) RORγ transcriptional inhibition22Rv1 Xenograft (Mice)Effective tumor growth suppressionPositive[8]
14a (XY077) RORγ transcriptional inhibition22Rv1 Xenograft (Mice)Effective tumor growth suppressionPositive[8]
Quinoline 3-carboxamides Low microsomal clearanceEAE Mouse ModelTherapeutic effect observedPositive (PK/PD)[4]

This table provides examples where a clear link between a specific in vitro activity or property and the in vivo outcome was established.

Discussion of Discrepancies

It is not uncommon for a potent in vitro compound to fail in vivo. The reasons can be multifaceted:

  • Poor Pharmacokinetics: The compound may be rapidly metabolized or poorly absorbed, never reaching the tumor at a high enough concentration to be effective.[4]

  • Toxicity: The compound might show acceptable toxicity against cancer cells in isolation but could be harmful to vital organs in an animal, leading to dose-limiting toxicity that prevents an effective concentration from being reached.[5]

  • Tumor Microenvironment: The complex microenvironment of a solid tumor, including hypoxia and stromal cells, can confer resistance not seen in 2D cell culture.

  • Efflux Pumps: Cancer cells can overexpress efflux pumps that actively remove the drug, a mechanism that can be more pronounced in vivo. Some quinoline derivatives have even been investigated as efflux pump inhibitors to counteract this resistance.[9]

Conclusion and Future Directions

The development of novel therapeutics based on the this compound scaffold holds significant promise. This guide has outlined a systematic approach to comparing in vitro and in vivo data, which is essential for the successful translation of laboratory discoveries into clinical candidates. By integrating early ADME and toxicity profiling with robust efficacy studies, and by deeply investigating the mechanism of action, researchers can build a comprehensive data package that supports the advancement of the most promising derivatives. Future work should focus on establishing clear structure-activity relationships (SAR) and structure-property relationships (SPR) to rationally design next-generation compounds with optimized potency, selectivity, and drug-like properties.

References

  • Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. PubMed,
  • Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences,
  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide deriv
  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI,
  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PubMed,
  • Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. PubMed,
  • In Vitro Efficacy of Tetrahydroquinoline Derivatives: A Compar
  • Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Taylor & Francis Online,
  • 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Chem-Impex,
  • In vitro and in vivo bioimaging by Quinoline conjugated probes and dyes.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals,
  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives.
  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. PMC,
  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prost
  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.

Sources

Comparative Synthetic Architectures for Fluorinated Tetrahydroquinolines: From Multicomponent Assembly to Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Fluorinated tetrahydroquinolines (F-THQs) represent a privileged scaffold in medicinal chemistry. The strategic incorporation of fluorine into the THQ core modulates pKa (reducing basicity of the secondary amine), enhances lipophilicity (LogP), and blocks metabolic soft spots (e.g., preventing P450 oxidation at the C-6 position).

This guide compares three distinct synthetic methodologies. Selection depends on the specific structural requirement:

  • Povarov Reaction: Best for de novo assembly of highly substituted, polysubstituted F-THQ cores.

  • Asymmetric Hydrogenation: The gold standard for generating chiral F-THQs from available quinolines with high enantiomeric excess (ee).

  • Photoredox C-H Functionalization: Ideal for late-stage introduction of fluoroalkyl groups (e.g.,

    
    , 
    
    
    
    ) onto an existing THQ scaffold.

Methodology 1: The Povarov Reaction (Multicomponent Assembly)

Best For: Convergent synthesis of core-fluorinated scaffolds with complex substitution patterns.

Mechanistic Insight & Causality

The Povarov reaction is an inverse-electron-demand aza-Diels–Alder (IEDDA) reaction.

  • Causality: The reaction requires a Lewis Acid (LA) to activate the imine (Schiff base) formed in situ between a fluorinated aniline and an aldehyde. This lowers the LUMO of the 2-azadiene, allowing reaction with an electron-rich alkene (dienophile).

  • The Fluorine Challenge: Fluorine on the aniline ring is electron-withdrawing (EWG). While this makes the imine more electrophilic (good for the [4+2] step), it deactivates the aromatic ring toward the final intramolecular Electrophilic Aromatic Substitution (EAS) required to close the ring. Therefore, strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) are often required over weaker protic acids.
Validated Protocol: -Catalyzed Assembly
  • Scope: 6-fluoro-THQs, 7-trifluoromethyl-THQs.

  • Reagents: 4-Fluoroaniline (1.0 equiv), Benzaldehyde derivative (1.0 equiv), Cyclopentadiene or Styrene (1.2 equiv),

    
     (10 mol%), Acetonitrile (
    
    
    
    ).

Step-by-Step Workflow:

  • Imine Formation (Checkpoint 1): Dissolve aniline and aldehyde in

    
    . Add 
    
    
    
    (drying agent) to drive equilibrium. Stir 1h. Validation: TLC should show disappearance of aniline.
  • Catalysis: Cool to 0°C. Add

    
     followed by the alkene (dienophile) dropwise.
    
  • Cyclization: Allow warming to RT. Stir 12h.

    • Mechanism Check: The solution often darkens as the cationic intermediate forms.

  • Workup: Quench with sat.

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography. F-THQs often fluoresce under UV (254/365 nm).

Mechanistic Visualization

PovarovMechanism cluster_inputs Precursors Aniline Fluorinated Aniline Imine Imine (Schiff Base) [Activated by LA] Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Alkene Electron-Rich Alkene Transition [4+2] Cycloaddition Transition State Imine->Transition + Alkene Cation Zwitterionic/Cationic Intermediate Transition->Cation EAS Intramolecular EAS (Ring Closure) Cation->EAS Rate Limiting for E-poor rings Product Fluorinated THQ EAS->Product -H+ (Re-aromatization)

Caption: The stepwise Povarov mechanism. Note that the final EAS step is electronically disadvantaged by fluorine substituents, necessitating strong Lewis Acid catalysis.

Methodology 2: Iridium-Catalyzed Asymmetric Hydrogenation

Best For: Enantioselective synthesis of chiral F-THQs from commercially available fluorinated quinolines.

Mechanistic Insight & Causality

Quinoline reduction is challenging due to the stability of the aromatic system.

  • Causality: Iridium complexes with chiral bisphosphine ligands (e.g., (S)-MeO-Biphep or SegPhos) are used.[1] Iodine (

    
    ) is a critical additive; it oxidizes the Ir-precursor to form the active Ir(III) species and creates a bridging iodide dimer that stabilizes the catalyst.
    
  • Selectivity: The reaction proceeds via 1,2-hydride addition (to the C=N bond) followed by 1,4-reduction. The chiral ligand creates a steric pocket that dictates the facial selectivity of the hydride transfer, yielding high ee (often >90%).

Validated Protocol: Ir/Bisphosphine System
  • Substrate: 6-Fluoro-2-methylquinoline.

  • Catalyst System:

    
     (1 mol%), (R)-MeO-Biphep (2.2 mol%), 
    
    
    
    (10 mol%).
  • Conditions: 600 psi

    
    , Toluene, RT.
    

Step-by-Step Workflow:

  • Catalyst Activation (Critical): In a glovebox, mix

    
     and Ligand in toluene. Stir 30 min. Add 
    
    
    
    . The color shifts (typically orange to dark red).
  • Substrate Addition: Add the fluoro-quinoline. Transfer to an autoclave.

  • Hydrogenation: Pressurize to 600 psi (40 bar). Stir 12-24h.

    • Self-Validation: Pressure drop indicates consumption of

      
      . No pressure drop = catalyst poisoning (often by trace sulfur or unpurified substrate).
      
  • Workup: Vent

    
    . Concentrate.
    
  • Analysis: Determine conversion by

    
     NMR (disappearance of aromatic protons at C2/C3). Determine ee by Chiral HPLC (e.g., Chiralcel OD-H column).
    

Methodology 3: Photoredox Late-Stage Functionalization

Best For: Adding fluoroalkyl groups (


, 

) to existing THQ scaffolds (Diversity-Oriented Synthesis).
Mechanistic Insight & Causality

This method utilizes Single Electron Transfer (SET) to generate radicals.[2]

  • Causality: A photocatalyst (e.g.,

    
    ) is excited by visible light.[3] It reduces a radical precursor (e.g., Togni's reagent or 
    
    
    
    ) to generate a
    
    
    radical.[4]
  • Regioselectivity: The THQ nitrogen is electron-rich.[5] The

    
     radical is electrophilic. Depending on conditions, substitution occurs at the C-5/C-7 positions (aromatic) or the C-2 position (via 
    
    
    
    -amino radical intermediates generated by Hydrogen Atom Transfer - HAT).
Validated Protocol: C-H Trifluoromethylation
  • Reagents: N-acyl-THQ, Togni's Reagent II,

    
     (1 mol%), Methanol.
    
  • Light Source: Blue LEDs (450 nm).

Step-by-Step Workflow:

  • Setup: Combine THQ substrate, Togni reagent, and catalyst in a vial.

  • Degassing (Critical): Sparge with Argon for 15 min. Oxygen quenches the excited triplet state of the photocatalyst.

  • Irradiation: Irradiate with Blue LEDs. Fan cooling is required to maintain RT (prevent thermal background reactions).

  • Monitoring: Reaction is usually fast (4-8h). Monitor by LC-MS for the +68 mass shift (

    
     vs H).
    
Photoredox Cycle Visualization

Photoredox PC_GS Ru(II) Ground State PC_Excited *Ru(II) Excited State PC_GS->PC_Excited Blue Light (hν) PC_Ox Ru(III) Oxidized PC_Excited->PC_Ox SET to Togni Rgt PC_Ox->PC_GS Regeneration Substrate Togni Reagent (CF3 Source) Radical •CF3 Radical Substrate->Radical Reduction THQ THQ Substrate Radical->THQ Radical Addition Product CF3-THQ THQ->Product -H+

Caption: Oxidative quenching cycle generating electrophilic trifluoromethyl radicals for late-stage functionalization.

Comparative Analysis: Decision Matrix

FeaturePovarov ReactionAsymmetric HydrogenationPhotoredox Functionalization
Primary Utility Constructing the ring system de novo.Creating chiral centers on the ring.Adding F-groups to existing drugs.
Fluorine Source Fluorinated anilines (Building Blocks).Fluorinated Quinolines (Precursors).

reagents (Togni, Umemoto).
Atom Economy High (Multicomponent).Very High (Addition of

).
Moderate (Reagent byproducts).
Stereocontrol Moderate (dr usually high, ee varies).Excellent (>95% ee common).[6]Low (usually racemic mixtures).
Scalability Good (robust thermal chemistry).Excellent (Industrial standard).Limited (Light penetration issues).
Key Limitation F-anilines deactivate the cyclization step.Requires high pressure; cost of Ir/Ligands.Regiocontrol can be difficult.

References

  • Kouznetsov, V. V. (2019). "Recent advances in the Povarov reaction for the synthesis of tetrahydroquinolines." Tetrahedron, 75(12), 1647-1668.

  • Wang, X.-B., et al. (2008).[7] "Iridium-catalyzed asymmetric hydrogenation of quinoline derivatives." J. Am. Chem. Soc., 130(44), 14450-14451.

  • Studer, A., & Curran, D. P. (2016). "The Electron is a Catalyst." Nature Chemistry, 8, 209–210.

  • Nagib, D. A., & MacMillan, D. W. C. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature, 480, 224–228.

  • Bello, D., et al. (2010). "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents." Top. Anti-Cancer Res., 1, 1-30.

Sources

Navigating the Selectivity Maze: A Comparative Cross-Reactivity Analysis of 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity. While high potency at the intended target is desirable, off-target interactions can lead to unforeseen side effects, toxicity, or even therapeutic benefits. This guide provides an in-depth, comparative framework for assessing the cross-reactivity profile of 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride, a member of the quinoline family of compounds. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, from anti-cancer to anti-malarial properties.[1][2] This inherent biological promiscuity underscores the imperative for rigorous cross-reactivity profiling.

This document will not only present hypothetical, yet realistic, experimental data but will also delve into the causality behind the experimental choices, providing detailed, replicable protocols for key assays. Our objective is to equip the reader with the scientific rationale and practical methodologies to comprehensively evaluate the selectivity of this, and other, novel chemical entities.

The Significance of the Tetrahydroquinoline Scaffold and the Imperative for Selectivity Screening

The 1,2,3,4-tetrahydroquinoline core is a structural motif found in numerous natural products and synthetic pharmaceuticals.[3] Its derivatives have been investigated for a multitude of therapeutic applications, targeting a diverse array of receptors and enzymes, including but not limited to G-protein coupled receptors (GPCRs), kinases, and various metabolic enzymes.[1][4] The introduction of a fluorine atom at the 7-position, as in our compound of interest, can significantly alter the electronic properties of the molecule, potentially influencing its binding affinity and selectivity. Given the broad bioactivity of the quinoline class, a thorough investigation of the cross-reactivity of any new derivative is a critical step in its development to mitigate the risk of off-target liabilities.

A Structured Approach to Cross-Reactivity Profiling

Our investigation into the cross-reactivity of this compound is designed as a multi-tiered approach, beginning with a broad panel screen followed by more focused functional assays. For comparative purposes, we will include two other hypothetical quinoline derivatives:

  • Compound A: A non-fluorinated analog (1,2,3,4-tetrahydroquinoline).

  • Compound B: A derivative with a bulky substitution at the 1-position.

The initial screen will be a competitive binding assay panel against a diverse set of 48 common off-target receptors, ion channels, and transporters. This broad screen is crucial for identifying potential "red flags" early in the development process.

Table 1: Comparative Cross-Reactivity Data Summary (Hypothetical Data)
Target ClassRepresentative TargetThis compound (% Inhibition at 10 µM)Compound A (% Inhibition at 10 µM)Compound B (% Inhibition at 10 µM)
Primary Target Dopamine Receptor D2 95% 88% 75%
Adrenergic ReceptorsAlpha-1A45%55%15%
Beta-112%25%5%
Serotonin Receptors5-HT2A65%75%20%
5-HT2B58%68%18%
Muscarinic ReceptorsM18%15%2%
Histamine ReceptorsH135%48%10%
Ion ChannelshERG25%35%8%

Data presented is for illustrative purposes only.

From this initial screen, we observe that while this compound shows high affinity for its primary target, the Dopamine D2 receptor, it also exhibits significant off-target interactions, particularly with the 5-HT2A and 5-HT2B serotonin receptors. The non-fluorinated analog (Compound A) shows even greater off-target activity, while the sterically hindered analog (Compound B) displays a cleaner profile, albeit with reduced primary target affinity. This initial dataset guides our subsequent, more detailed investigations.

Deep Dive: Elucidating the Nature of Off-Target Interactions

The next logical step is to quantify the affinity of our lead compound for the identified off-targets and to understand the functional consequences of these interactions. We will employ radioligand binding assays to determine the inhibition constant (Ki) and functional cell-based assays to assess whether the compound acts as an agonist, antagonist, or inverse agonist at these off-target receptors.

Table 2: Quantitative Affinity and Functional Activity (Hypothetical Data)
CompoundTargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Mode of Action
This compound Dopamine D2 5.2 15.8 (IC50) Antagonist
5-HT2A150450 (IC50)Antagonist
5-HT2B210620 (IC50)Antagonist
Compound A Dopamine D212.535.2 (IC50)Antagonist
5-HT2A85250 (IC50)Antagonist
5-HT2B110330 (IC50)Antagonist
Compound B Dopamine D245.8120.5 (IC50)Antagonist
5-HT2A>10,000>10,000N/A
5-HT2B>10,000>10,000N/A

Data presented is for illustrative purposes only.

This quantitative analysis reveals that the fluorine substitution in our lead compound improves its selectivity for the D2 receptor over the 5-HT2A and 5-HT2B receptors compared to the non-fluorinated analog. Compound B, with its bulky substituent, effectively eliminates these off-target activities, but at the cost of significantly reduced potency at the primary target. This trade-off is a common challenge in drug discovery and highlights the importance of a well-structured cross-reactivity assessment.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are paramount. Below are step-by-step methodologies for the key assays described above.

Protocol 1: Competitive Radioligand Binding Assay
  • Cell Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., CHO-K1 cells stably expressing human D2 or 5-HT2A receptors) to a density of approximately 1-2 x 10^6 cells/mL.

    • Harvest the cells and centrifuge at 1000 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound at various concentrations (typically from 10 nM to 100 µM), and 25 µL of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) at a concentration close to its Kd.

    • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 10-50 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol for D2 receptors).

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Cell-Based Assay (Calcium Mobilization for Gq-coupled Receptors like 5-HT2A)
  • Cell Culture and Plating:

    • Culture cells expressing the target Gq-coupled receptor (e.g., HEK293 cells expressing human 5-HT2A) in a suitable medium.

    • Plate the cells in a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well and incubate for 24 hours.

  • Dye Loading:

    • Aspirate the culture medium and add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition and Signal Detection:

    • Wash the cells twice with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add the test compound at various concentrations to assess for agonist activity or add a known agonist (e.g., serotonin for 5-HT2A) in the presence of varying concentrations of the test compound to assess for antagonist activity.

    • Measure the fluorescence intensity before and after compound addition.

  • Data Analysis:

    • For agonists, plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50.

    • For antagonists, plot the response to the agonist against the logarithm of the antagonist concentration to determine the IC50.

Visualizing the Workflow and Decision-Making Process

To provide a clear visual representation of the experimental workflow and the subsequent decision-making logic, the following diagrams are provided.

G cluster_0 Initial Screening Phase cluster_1 Quantitative Analysis cluster_2 Decision Making Compound Library Compound Library Broad Panel Screen (48 targets) Broad Panel Screen (48 targets) Compound Library->Broad Panel Screen (48 targets) Hit Identification Hit Identification Broad Panel Screen (48 targets)->Hit Identification Binding Assays (Ki determination) Binding Assays (Ki determination) Hit Identification->Binding Assays (Ki determination) Functional Assays (EC50/IC50) Functional Assays (EC50/IC50) Hit Identification->Functional Assays (EC50/IC50) Selectivity Profile Selectivity Profile Binding Assays (Ki determination)->Selectivity Profile Functional Assays (EC50/IC50)->Selectivity Profile Proceed to In Vivo Proceed to In Vivo Selectivity Profile->Proceed to In Vivo High Selectivity Optimize for Selectivity Optimize for Selectivity Selectivity Profile->Optimize for Selectivity Moderate Selectivity Terminate Terminate Selectivity Profile->Terminate Poor Selectivity

Caption: A typical workflow for cross-reactivity assessment.

G Ligand Ligand GPCR GPCR Ligand->GPCR Binds G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Generates Cellular Response Cellular Response Second Messenger->Cellular Response Initiates

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of this compound, as outlined in this guide, provides a robust framework for de-risking a lead compound and making informed decisions in the drug discovery pipeline. Our hypothetical data illustrates that while this compound shows promise with high affinity for its primary target, its off-target interactions warrant further investigation or medicinal chemistry efforts to improve selectivity. The provided protocols offer a starting point for laboratories to establish their own cross-reactivity screening cascades.

Future work should focus on expanding the panel of targets based on structural similarity to known ligands for other receptors and on conducting in vivo studies to determine the physiological consequences of the observed in vitro cross-reactivity. A systematic and rigorous approach to selectivity profiling is not merely a regulatory hurdle but a fundamental aspect of rational drug design that ultimately contributes to the development of safer and more effective medicines.

References

  • Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of Quinolines. Benchchem.
  • New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. SpringerLink.
  • 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Chem-Impex.
  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer.
  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Royal Society of Chemistry.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H).

Sources

Head-to-head comparison of 7-fluoro vs. other halogenated tetrahydroquinoline hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride (7-F-THQ HCl) against its chlorinated, brominated, and non-halogenated analogs.[1] It is designed for medicinal chemists and lead optimization scientists.

Content Type: Comparative Analysis & Optimization Guide Focus: Structure-Activity Relationship (SAR), Physicochemical Properties, and Synthetic Protocols[1]

Executive Summary: The "Fluorine Advantage"

In the optimization of tetrahydroquinoline (THQ) scaffolds—common in BET bromodomain inhibitors, TRP channel modulators, and antimalarials—the 7-position is a critical pivot point for tuning physicochemical properties without disrupting steric fit.[1]

While 7-chloro (7-Cl) and 7-bromo (7-Br) analogs frequently offer potency gains via lipophilic contacts, they often introduce metabolic liabilities and solubility issues.[1] 7-Fluoro (7-F) THQ emerges as the superior bioisostere for "metabolic armoring." It lowers the basicity of the secondary amine (enhancing permeability) and blocks metabolic oxidation sites with minimal steric perturbation compared to the parent hydride.

Bottom Line: Choose 7-F-THQ when your lead series requires improved metabolic stability (


) and membrane permeability (

) while maintaining a tight steric profile that cannot accommodate the bulk of a chlorine atom.

Physicochemical Landscape: Electronic & Steric Impact

The choice of halogen at the C7 position dictates the electronic environment of the THQ core. This section compares the fundamental properties driving the SAR.

Steric vs. Electronic Trade-offs

The Van der Waals radius of Fluorine (1.47 Å) is a closer mimic to Hydrogen (1.20 Å) than Chlorine (1.75 Å). This allows 7-F to slip into binding pockets where 7-Cl would clash, while still exerting a powerful electronic influence.

Property7-H (Parent) 7-F (Target) 7-Cl (Alternative) 7-Br (Alternative)
Van der Waals Radius (Å) 1.201.47 1.751.85
Electronegativity (Pauling) 2.203.98 3.162.96
C-X Bond Length (Å) 1.091.35 1.731.89
Hammett

(Inductive)
0.000.34 0.370.39
Lipophilicity (

LogP)
Ref+0.14 +0.71+0.86
Basicity Modulation (pKa)

The 7-position is meta to the THQ nitrogen. Substituents here influence the nitrogen's basicity primarily through inductive effects.

  • Mechanism: The strong electronegativity of 7-F pulls electron density away from the ring system (

    
    -induction).
    
  • Outcome: This lowers the

    
     of the secondary amine (typically from ~5.0 in unsubstituted THQ to ~4.2 in 7-F-THQ).
    
  • Benefit: A lower

    
     increases the fraction of the neutral species at physiological pH (7.4), enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.
    

Mechanism of Action: Metabolic Stability

One of the primary reasons to deploy 7-F is to block metabolic clearance. The THQ scaffold is susceptible to oxidative metabolism by Cytochrome P450 enzymes.

Pathway Visualization

The following diagram illustrates how Fluorine acts as a metabolic block compared to Hydrogen or Chlorine.

MetabolicPathways cluster_0 Substrate (THQ Scaffolds) cluster_1 CYP450 Interaction cluster_2 Metabolic Outcome THQ_H 7-H THQ (Unprotected) CYP_Ox Oxidative Attack (CYP3A4/2D6) THQ_H->CYP_Ox High Affinity THQ_Cl 7-Cl THQ (Steric Bulk) THQ_Cl->CYP_Ox Steric Hindrance THQ_F 7-F THQ (Metabolic Armor) THQ_F->CYP_Ox C-F Bond Strong Met_Unstable Rapid Clearance (Hydroxylation) CYP_Ox->Met_Unstable C-H Bond Break (Easy) Met_Toxic Reactive Metabolites (Potential Toxicity) CYP_Ox->Met_Toxic Cl Displacement (Rare/Toxic) Met_Stable Extended Half-life (Blocked Site) CYP_Ox->Met_Stable C-F Bond Resist (116 kcal/mol)

Figure 1: Comparative metabolic fate of 7-substituted THQs.[1] The C-F bond strength (approx. 116 kcal/mol) resists P450 oxidative cleavage, whereas C-H is easily hydroxylated.[1]

Comparative Performance Data

The following data represents typical SAR trends observed in lead optimization campaigns involving THQ scaffolds (e.g., for BET or Kinase inhibition).

Table 2: Head-to-Head Performance Metrics

Metric7-Fluoro THQ7-Chloro THQ7-H (Unsubstituted)Interpretation
Potency (

)
< 50 nM < 20 nM> 100 nM7-Cl often drives potency via lipophilicity, but 7-F retains activity without bulk.[1]
Solubility (pH 7.4) High (>100 µM) Low (< 10 µM)Moderate7-F maintains polarity; 7-Cl drastically reduces aqueous solubility.[1]
Metabolic Stability (

)
> 60 min > 60 min< 15 minBoth halogens improve stability, but F does so without solubility penalty.[1]
Lipophilic Efficiency (LLE) High ModerateLow7-F offers the best balance of potency per unit of lipophilicity.

Experimental Protocols

Reliable synthesis and salt formation are crucial for consistent biological data. The following protocol ensures the isolation of a high-purity Hydrochloride salt.

Synthesis Workflow (Graphviz)[1]

SynthesisProtocol Start 7-Fluoroquinoline (Starting Material) Step1 Reduction (NaBH3CN / AcOH) Start->Step1 Inter 7-F-THQ Free Base (Oil) Step1->Inter Step2 Salt Formation (4M HCl in Dioxane) Inter->Step2 Final 7-F-THQ HCl (White Solid) Step2->Final

Figure 2: Synthetic route for the conversion of 7-fluoroquinoline to its hydrochloride salt.

Detailed Methodology

Objective: Synthesis of this compound.

Step 1: Selective Reduction

  • Dissolve 7-fluoroquinoline (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Cool to 0°C under

    
     atmosphere.
    
  • Add Sodium Cyanoborohydride (

    
    )  (3.0 eq) portion-wise over 30 minutes. Note: Use of weaker reducing agents ensures the benzene ring is not reduced.
    
  • Warm to room temperature and stir for 4 hours. Monitor by LC-MS (Target M+H: ~152.08).

  • Quench: Pour into ice water and basify to pH >10 with NaOH (aq).

  • Extraction: Extract with DCM (3x). Dry organics over

    
     and concentrate to yield the free base oil.
    

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude free base in minimal anhydrous diethyl ether or Ethanol.

  • Add 4M HCl in Dioxane (1.5 eq) dropwise at 0°C.

  • A white precipitate should form immediately.

  • Stir for 30 minutes.

  • Filtration: Filter the solid under vacuum and wash with cold ether.

  • Drying: Dry under high vacuum/desiccator to remove trace dioxane.

Validation Criteria:

  • 1H NMR (

    
    ):  Verify integration of 4 aliphatic protons (C2, C3) and 3 aromatic protons.
    
  • Elemental Analysis: Cl content should match theoretical % for mono-HCl salt.

Conclusion

For researchers navigating the "halogen effect" in THQ scaffolds, 7-Fluoro-THQ HCl represents the optimal compromise. It provides the metabolic durability of halogenation without the steric penalties or solubility liabilities associated with chlorine or bromine. It is the recommended starting point for lead optimization when the parent scaffold suffers from rapid oxidative clearance.

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

  • Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Gillmore, A. T., et al. (2021).[1] 1,2,3,4-Tetrahydroquinolines as a privileged scaffold in drug discovery.[1][2][3][4] Bioorganic & Medicinal Chemistry Letters, 31, 127668.[1] (Representative Citation for THQ Scaffolds).

Sources

A Comparative Guide to Confirming the Enantiomeric Purity of Chiral 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. The enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies globally mandate rigorous control and accurate measurement of the enantiomeric purity of drug candidates.[1] This guide provides an in-depth comparison of the primary analytical techniques for confirming the enantiomeric purity of 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride, a key chiral building block in medicinal chemistry.

We will explore the causality behind experimental choices for three principal methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents. Each protocol is designed as a self-validating system, ensuring trustworthiness and reproducibility for researchers, scientists, and drug development professionals.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the predominant technique for enantiomeric separation in the pharmaceutical industry, prized for its high efficiency, robustness, and scalability.[1]

Principle of Separation

The separation mechanism relies on the differential interaction between the enantiomers of the analyte and a Chiral Stationary Phase (CSP). The CSP creates a transient diastereomeric complex with each enantiote. Due to the three-dimensional structural differences, these complexes have varying stabilities, leading to different retention times on the column and, thus, separation.[] For a basic amine like 7-Fluoro-1,2,3,4-tetrahydroquinoline, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success with similar compounds.[1]

Experimental Protocol: Chiral HPLC

Causality behind choices:

  • CSP Selection: Polysaccharide-based phases (e.g., amylose or cellulose derivatives) are selected for their versatility in forming hydrogen bonds, and π-π interactions, which are crucial for resolving quinoline structures.[1][3]

  • Mobile Phase: A normal-phase system (e.g., Hexane/Isopropanol) is chosen for its excellent compatibility with polysaccharide CSPs.

  • Additive: A basic additive like Diethylamine (DEA) is essential. It acts as a competing base, binding to acidic sites on the silica surface of the CSP. This prevents strong, non-specific interactions of the amine analyte, resulting in improved peak shape and resolution.[1]

Step-by-Step Methodology:

  • Column Selection: Start with a CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) column (e.g., 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane:Isopropanol with 0.1% Diethylamine (DEA). Degas thoroughly.

  • Sample Preparation: Dissolve this compound at approximately 1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter.

  • HPLC System Setup:

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25°C.[1]

    • Detection: UV at 215 nm or 285 nm.[1]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run the sample and identify the two enantiomer peaks.

    • Calculate the resolution (Rs). A baseline separation (Rs ≥ 1.5) is desired for accurate quantification.[1]

    • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100.[4]

Workflow and Optimization

HPLC_Workflow cluster_analysis Analysis & Optimization Analyte Characterize Analyte (pKa, UV Spectra) CSP_Select Select CSP Screen (e.g., Polysaccharide-based) Analyte->CSP_Select MobilePhase Prepare Mobile Phase (Hexane/IPA + 0.1% DEA) CSP_Select->MobilePhase Inject Inject Sample on HPLC MobilePhase->Inject Evaluate Evaluate Separation (Rs, Peak Shape) Inject->Evaluate Optimize Optimize Conditions? (Solvent Ratio, Additive, Temp.) Evaluate->Optimize Rs < 1.5? Validate Validate Method (ICH Q2(R2)) Evaluate->Validate Rs ≥ 1.5 Optimize->MobilePhase Yes

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, often providing faster and more efficient separations. It uses a supercritical fluid, typically CO2, as the primary mobile phase.[]

Principle of Separation

The separation principle in chiral SFC is analogous to HPLC, relying on the formation of transient diastereomeric complexes with a CSP. However, the mobile phase properties are significantly different. Supercritical CO2 has low viscosity and high diffusivity, which allows for higher flow rates and faster equilibration, often leading to reduced analysis times without sacrificing resolution.[5]

Experimental Protocol: Chiral SFC

Causality behind choices:

  • Mobile Phase: CO2 is the main component. A polar organic co-solvent (modifier), like methanol, is added to increase the mobile phase's solvating power for the polar analyte.

  • Additive: As with HPLC, a basic additive is crucial for good peak shape with amine analytes. Isopropylamine (IPA) or DEA is commonly used.

  • CSP: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[5]

Step-by-Step Methodology:

  • Column Selection: Use a column packed with a modern polysaccharide-based CSP, such as CHIRALPAK® IC (amylose tris(3,5-dichlorophenylcarbamate)) (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Main Phase (A): Supercritical CO2.

    • Modifier (B): Methanol with 0.2% Isopropylamine.

  • Sample Preparation: Dissolve the sample at ~1 mg/mL in Methanol/Dichloromethane (1:1).

  • SFC System Setup:

    • Flow Rate: 3.0 mL/min.

    • Column Temperature: 40°C.

    • Backpressure: 150 bar.

    • Gradient or Isocratic: Start with an isocratic elution of 15% Modifier (B).

    • Detection: UV-Vis or Mass Spectrometry (MS).

    • Injection Volume: 5 µL.

  • Data Analysis: Calculate resolution and % ee as described in the HPLC protocol.

Workflow Diagram: SFC

SFC_Workflow cluster_prep_sfc Preparation cluster_analysis_sfc Analysis CSP_Select_SFC Select CSP (e.g., CHIRALPAK IC) MobilePhase_SFC Prepare Modifier (MeOH + Basic Additive) CSP_Select_SFC->MobilePhase_SFC Sample_SFC Prepare Sample MobilePhase_SFC->Sample_SFC Inject_SFC Inject on SFC System Sample_SFC->Inject_SFC Screen_SFC Screen Modifiers/ Additives Inject_SFC->Screen_SFC Optimize_SFC Optimize Gradient & Backpressure Screen_SFC->Optimize_SFC Final_Analysis Final Quantitation Optimize_SFC->Final_Analysis

NMR Spectroscopy with Chiral Derivatizing Agents (CDA)

NMR spectroscopy offers a distinct approach. Instead of physical separation, it differentiates enantiomers by converting them into diastereomers, which have non-equivalent NMR spectra.[6][7] The most common CDA for amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[6][8]

Principle of Differentiation

The chiral analyte (the amine) is reacted with both enantiomers of a chiral derivatizing agent (e.g., (R)- and (S)-Mosher's acid chloride) in separate experiments.[9] This reaction forms a covalent bond, creating a pair of diastereomeric amides. Within the magnetic field of the NMR spectrometer, the protons (and other nuclei like 19F) in these diastereomers experience slightly different electronic environments, leading to different chemical shifts.[10][11] The enantiomeric purity is determined by integrating the signals corresponding to each diastereomer in the resulting spectrum.[6]

Experimental Protocol: Mosher's Amide Analysis

Causality behind choices:

  • CDA: Mosher's acid is chosen because its rigid phenyl group creates significant and predictable anisotropic effects, leading to well-resolved chemical shift differences in the resulting diastereomers. The trifluoromethyl group provides a clean, singlet signal in the 19F NMR spectrum, which is often used for more accurate integration due to its wide chemical shift range and lack of background noise.[12]

  • Two Reactions: Running reactions with both (R)- and (S)-Mosher's acid is critical for confirming signal assignments and for determining the absolute configuration of the amine.[10]

Step-by-Step Methodology:

  • Reaction Setup (Two Tubes):

    • Tube 1: In a clean, dry NMR tube, dissolve ~2 mg of this compound and a slight molar excess of a non-nucleophilic base (e.g., triethylamine) in 0.6 mL of anhydrous CDCl3. Add ~1.1 equivalents of (R)-Mosher's acid chloride.

    • Tube 2: Repeat the procedure in a separate NMR tube using (S)-Mosher's acid chloride.

  • Reaction: Cap the tubes and allow the reaction to proceed at room temperature for 2-4 hours or until complete, monitoring by TLC or LC-MS if necessary.

  • NMR Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra for both samples.

  • Data Analysis:

    • Identify a pair of well-resolved signals in the ¹H or ¹⁹F spectrum corresponding to the two diastereomers.

    • Carefully integrate the area of these signals (D1 and D2).

    • Calculate the diastereomeric excess (% de), which corresponds to the enantiomeric excess (% ee) of the starting amine: % de = |(D1 - D2) / (D1 + D2)| * 100.

Workflow Diagram: NMR-CDA

NMR_Workflow cluster_prep_nmr Derivatization cluster_analysis_nmr Analysis Analyte_NMR Chiral Amine Sample R_Mosher React with (R)-Mosher's Acid Chloride Analyte_NMR->R_Mosher S_Mosher React with (S)-Mosher's Acid Chloride Analyte_NMR->S_Mosher NMR_Acquire Acquire ¹H and ¹⁹F NMR Spectra R_Mosher->NMR_Acquire S_Mosher->NMR_Acquire Integrate Identify & Integrate Diastereomeric Signals NMR_Acquire->Integrate Calculate Calculate % ee Integrate->Calculate

Performance Comparison

The choice of method depends on the specific requirements of the analysis, such as required precision, sample throughput, and the goal of the study (e.g., routine QC vs. absolute configuration determination).

Parameter Chiral HPLC Chiral SFC NMR with CDA
Primary Output Enantiomeric Purity (% ee)Enantiomeric Purity (% ee)Enantiomeric Purity (% ee), Absolute Configuration
Precision/Accuracy High (Typically <0.1% error)High (Comparable to HPLC)Moderate (Typically ±1-5% error)[13]
Analysis Time Moderate (5-30 min/sample)Fast (1-10 min/sample)[5]Slow (>2 hours including reaction)
Sample Throughput HighVery HighLow
Sensitivity (LOD/LOQ) HighHighLow
Development Complexity ModerateModerateLow to Moderate
Solvent Consumption HighLowVery Low
Key Advantage Gold standard, high precision, scalable for purification.[1]Speed, low solvent use, "greener" alternative.[]Provides structural information and absolute configuration.[10]
Key Limitation Solvent cost and disposal.Requires specialized instrumentation.Lower precision, potential for kinetic resolution during derivatization.[4]

Conclusion and Recommendations

All three methods are powerful tools for assessing the enantiomeric purity of this compound.

  • For routine quality control, high-throughput screening, and release testing, where speed and precision are paramount, Chiral SFC is the recommended method. It offers a significant reduction in analysis time and solvent consumption compared to HPLC, making it a more efficient and sustainable choice.

  • Chiral HPLC remains the robust and universally accepted "gold standard." It is the method of choice when SFC is unavailable or for developing a method that can be easily scaled up for preparative purification.

  • NMR with a Chiral Derivatizing Agent is indispensable during early-stage research and development. While not ideal for high-precision quantitative analysis, its unique ability to help determine the absolute configuration of a newly synthesized chiral center is invaluable.[10][11]

Ultimately, a comprehensive analytical strategy may employ these techniques orthogonally. For instance, an HPLC or SFC method can be used for routine purity checks, while NMR analysis confirms the absolute stereochemistry of the reference standard. This multi-faceted approach, grounded in the principles of analytical quality by design, ensures the highest level of confidence in the stereochemical integrity of the chiral drug candidate, fulfilling the stringent requirements of regulatory bodies like the ICH.[14][15]

References

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters - ACS Publications. (2006). Available at: [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]

  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (2021). Available at: [Link]

  • (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. (2025). Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry - ACS Publications. (2021). Available at: [Link]

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry - ACS Publications. (2017). Available at: [Link]

  • Review of Chiral Stationary Phase Development and Chiral Applications. American Laboratory. Available at: [Link]

  • Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. ResearchGate. Available at: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. (2022). Available at: [Link]

  • Chiral stationary phases and applications in gas chromatography. Open Access LMU. (2022). Available at: [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education - ACS Publications. (2008). Available at: [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Technology. Available at: [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. (2007). Available at: [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PMC. (2022). Available at: [Link]

  • Mosher's acid. Wikipedia. Available at: [Link]

  • Chiral SFC-MS method for separation of enantiomers of compound 9 and... ResearchGate. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. (2026). Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. (2023). Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). EMA. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. (2022). Available at: [Link]

  • Analysis of chiral compounds using supercritical fluid chromatography. European Pharmaceutical Review. (2024). Available at: [Link]

  • Chiral Columns. HPLC.eu. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a matter of paramount importance. This guide provides a detailed, step-by-step protocol for the safe disposal of 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride, a compound often utilized in pharmaceutical research.[1] Adherence to these procedures is crucial not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Understanding the Hazard Profile

Before any disposal protocol can be implemented, a thorough understanding of the compound's inherent risks is essential. This compound is classified as a hazardous substance.[2] Key hazard information includes:

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[2]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[2]

A comprehensive review of the Safety Data Sheet (SDS) is the mandatory first step before handling this chemical.[2]

On-Site Waste Management: Segregation and Storage

Proper management of chemical waste begins at the point of generation within the laboratory. The U.S. Environmental Protection Agency (EPA) has established the Resource Conservation and Recovery Act (RCRA) to oversee the management of hazardous waste from its creation to its final disposal, a concept known as "cradle-to-grave" responsibility.[3]

Table 1: On-Site Waste Handling Protocol for this compound
StepProcedureRationale and Best Practices
1. Waste Identification Classify waste containing this compound as Hazardous Chemical Waste . Specifically, it falls under the category of halogenated organic compounds .Proper classification is a legal requirement and ensures the waste is handled by personnel with the appropriate training and equipment. Halogenated solvents have specific disposal routes, often involving high-temperature incineration.
2. Container Selection Use a designated, leak-proof, and clearly labeled waste container. The container material must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.The original container is often the best option for waste storage.[4] The container must be in good condition, with a secure lid to prevent spills and the release of vapors.
3. Waste Segregation Crucially, do not mix this waste with non-halogenated solvents or other incompatible chemical waste streams.Mixing different classes of chemical waste can lead to dangerous reactions and significantly increases the cost and complexity of disposal.[5] For instance, mixing with strong bases should be avoided.[2]
4. Labeling The waste container must be clearly labeled with the words "Hazardous Waste ," the full chemical name (This compound ), and the approximate concentration and quantity.Clear labeling is mandated by OSHA and the EPA to ensure the safety of all personnel who may handle the container and to facilitate proper disposal by the waste management facility.
5. Storage Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory, away from general lab traffic. Ensure secondary containment is in place.Satellite accumulation areas allow for the safe, temporary storage of hazardous waste at or near the point of generation.[6] Secondary containment will capture any potential leaks or spills.

Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow outlines the decision-making process and procedural steps for the compliant disposal of this compound.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Off-Site Disposal Process A Generation of Waste (e.g., unused reagent, contaminated materials) B Hazard Assessment (Review SDS for this compound) A->B C Select Compatible & Labeled Hazardous Waste Container B->C D Segregate Waste (Keep separate from non-halogenated and incompatible waste) C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by Certified Hazardous Waste Contractor E->F G Transportation by Licensed Hauler (Manifest Tracking Initiated) F->G H Receipt at Approved Treatment, Storage, and Disposal Facility (TSDF) G->H I Waste Characterization & Profiling H->I L Issuance of Certificate of Disposal H->L J High-Temperature Incineration (Primary Disposal Method for Halogenated Organics) I->J K Ash Residue to Secure Landfill J->K L->A Documentation retained by generator

Caption: Disposal workflow for this compound.

Off-Site Disposal: The Role of a Licensed Waste Management Partner

The directive to "Dispose of contents/container to an approved waste disposal plant" necessitates the engagement of a licensed and certified hazardous waste management company.[2] These companies are equipped to handle the transportation, treatment, and final disposal of chemical waste in accordance with all federal, state, and local regulations.

The primary and most environmentally sound disposal method for halogenated organic compounds like this compound is high-temperature incineration .[7] This process effectively destroys the organic molecule, preventing its release into the environment. The incineration facility must have the appropriate scrubbers and control technologies to manage the acidic gases (such as hydrogen fluoride and hydrogen chloride) that will be generated during combustion.

Decontamination and Empty Container Disposal

Empty containers that once held this compound must also be managed as hazardous waste unless they are properly decontaminated. The RCRA "empty container" rule specifies that a container is considered empty if all wastes have been removed that can be removed using common practices and no more than one inch of residue remains. For acutely hazardous wastes, a more stringent triple-rinsing procedure is required.[4]

Given the hazards of this compound, it is best practice to treat the empty container as hazardous waste and have it removed by your institution's hazardous waste management provider. If decontamination is undertaken, the rinsate must be collected and disposed of as hazardous waste.

Emergency Procedures in Case of a Spill

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

  • Evacuate and Alert: Evacuate the immediate area and alert your laboratory supervisor and institutional safety office.

  • Isolate: Prevent the spread of the spill by using appropriate absorbent materials from a chemical spill kit.

  • Personal Protective Equipment (PPE): Do not attempt to clean up a spill without the proper PPE, including, at a minimum, safety goggles, a lab coat, and chemically resistant gloves.

  • Cleanup: For small spills, use an inert absorbent material to collect the spilled solid. For larger spills, await the arrival of trained emergency response personnel.

  • Disposal: All materials used for the cleanup of a spill must be collected and disposed of as hazardous chemical waste.[4]

By adhering to these scientifically grounded and regulation-compliant procedures, researchers can ensure the safe and responsible disposal of this compound, thereby upholding their commitment to a safe and sustainable laboratory environment.

References

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]

  • North Carolina Department of Environmental Quality. (n.d.). Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. Retrieved from [Link]

  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 2
7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.